molecular formula C6H4N2S B146088 2-Sulfanylpyridine-4-carbonitrile CAS No. 127324-61-2

2-Sulfanylpyridine-4-carbonitrile

Cat. No.: B146088
CAS No.: 127324-61-2
M. Wt: 136.18 g/mol
InChI Key: JJUVMORPLVBMQL-UHFFFAOYSA-N
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Description

2-Sulfanylpyridine-4-carbonitrile is a versatile small molecule scaffold of significant interest in medicinal chemistry and anticancer drug discovery . The compound's structure, featuring both sulfanyl and carbonitrile functional groups on a pyridine ring, makes it a valuable building block for the design and synthesis of novel bioactive molecules. In particular, derivatives of cyanothiouracil, a closely related scaffold, have been extensively explored as potent inhibitors of Thymidylate Synthase (TS), a rate-limiting enzyme in thymidylate biosynthesis that is a prominent target in anticancer therapy . Inhibiting TS halts DNA synthesis, thereby disrupting the proliferation of rapidly dividing cancer cells . Furthermore, carbonitrile-containing pyrimidine derivatives have shown promise in the development of dual PI3K/mTOR inhibitors, which are another important class of investigational anticancer agents that work by inducing apoptosis and disrupting cell cycle progression . The pharmacological relevance of the carbonitrile group is well-established in drug design, as it is a key component in several clinically approved therapeutic agents . Researchers utilize this compound as a key intermediate to develop new chemical entities for probing biological pathways and evaluating efficacy in various disease models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylidene-1H-pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUVMORPLVBMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to Theoretical Calculations on Sulfanylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfanylpyridine isomers, particularly their thiol-thione tautomeric forms, are of significant interest in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, stability, and the surrounding microenvironment. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for employing theoretical calculations to elucidate the properties of sulfanylpyridine isomers. We will delve into the rationale behind selecting appropriate computational methods, detail step-by-step protocols for their implementation, and demonstrate how to interpret the results to gain actionable insights for drug design. This guide emphasizes the integration of theoretical predictions with experimental validation, fostering a robust and reliable approach to understanding these crucial molecular systems.

The Significance of Sulfanylpyridine Isomers in Drug Discovery

Sulfanylpyridine moieties are present in a variety of biologically active compounds. The ability of these molecules to exist as different isomers, most notably the thiol and thione tautomers, profoundly influences their physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metal chelation ability.[1] These properties, in turn, dictate how these molecules interact with biological targets. Understanding the relative stability of these isomers and the energy barriers for their interconversion is therefore critical for structure-activity relationship (SAR) studies and the rational design of more potent and selective drugs.

The two primary tautomeric forms of 2-sulfanylpyridine are pyridine-2-thiol and pyridine-2(1H)-thione. Experimental and theoretical studies have shown that the thione form is generally more stable.[2][3] The position of the sulfanyl group on the pyridine ring (e.g., 2-, 3-, or 4-sulfanylpyridine) also gives rise to distinct isomers with unique electronic and steric properties, further expanding the chemical space for drug discovery.[3]

Foundational Principles of Theoretical Calculations

Quantum mechanical (QM) calculations are indispensable tools for investigating the properties of sulfanylpyridine isomers at the atomic level. The two most widely used families of QM methods in this context are Density Functional Theory (DFT) and post-Hartree-Fock methods.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[4] It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like sulfanylpyridines.

2.1.1. The Choice of Functional: A Critical Decision

The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional. For sulfur-containing organic molecules, several functionals have been benchmarked and shown to provide reliable results. A study on organic polysulfides found that the M06-2X and B3LYP-D3(BJ) density functionals are among the most accurate for calculating reaction energies.[4] For activation energies, MN15 , MN15-L , M06-2X , and ωB97X-D have demonstrated high accuracy.[4] When selecting a functional, it is crucial to consider the specific properties you aim to calculate and to consult benchmark studies on related molecular systems. For general-purpose geometry optimizations and energy calculations of sulfanylpyridine isomers, B3LYP with dispersion corrections (e.g., D3(BJ)) or the M06-2X functional are excellent starting points.

2.1.2. Basis Sets: The Building Blocks of Accuracy

The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing second-row elements like sulfur, it is imperative to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution.

  • Pople-style basis sets , such as 6-31G(d,p) and 6-311+G(d,p) , are widely used and offer a good compromise between accuracy and computational cost for initial geometry optimizations.

  • For higher accuracy, especially for calculating relative energies and spectroscopic properties, Dunning's correlation-consistent basis sets , such as cc-pVTZ and aug-cc-pVTZ , are recommended.[5]

  • For NMR chemical shift calculations involving sulfur, specialized basis sets or larger, more flexible basis sets are often required for accurate predictions.[6][7]

A benchmark study on sulfur-containing compounds suggested that for reliable prediction of vibrational frequencies, at least a 6-311G(3df,2dp) basis set or its equivalent from Dunning or Ahlrichs should be employed.[5]

Post-Hartree-Fock Methods

For even higher accuracy, particularly for benchmarking DFT results or studying systems where electron correlation is critical, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are the gold standard. However, these methods are significantly more computationally demanding and are often reserved for smaller systems or for single-point energy calculations on DFT-optimized geometries.

A Practical Guide to Performing Theoretical Calculations

This section provides a step-by-step workflow for investigating the tautomerism of sulfanylpyridine isomers using common quantum chemistry software packages like Gaussian and ORCA.

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of sulfanylpyridine isomers.

workflow cluster_start Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation Build Build Initial Structures (Thiol & Thione) Opt_Freq Geometry Optimization & Frequency Analysis Build->Opt_Freq Initial Geometries TS_Search Transition State Search Opt_Freq->TS_Search Optimized Reactant & Product Single_Point Single-Point Energy (Higher Level of Theory) Opt_Freq->Single_Point Optimized Geometries Rel_Energy Relative Energy & Equilibrium Constant Opt_Freq->Rel_Energy Optimized Structures & Thermodynamic Data Geo_Params Geometric Parameters Opt_Freq->Geo_Params Optimized Geometries Spectra Spectroscopic Properties (NMR, IR) Opt_Freq->Spectra Frequencies & Shielding Tensors IRC Intrinsic Reaction Coordinate (IRC) TS_Search->IRC Transition State Structure IRC->Opt_Freq Confirmation of Reactant & Product Single_Point->Rel_Energy More Accurate Energies Solvation Solvation Effects Rel_Energy->Solvation Gas-Phase vs. Solution

Caption: A typical workflow for the theoretical investigation of sulfanylpyridine isomers.

Step-by-Step Protocol: Tautomerism of 2-Sulfanylpyridine

This protocol outlines the calculation of the relative stability of the pyridine-2-thiol and pyridine-2(1H)-thione tautomers.

Step 1: Building the Initial Structures

  • Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structures of both pyridine-2-thiol and pyridine-2(1H)-thione.

  • Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.

Step 2: Geometry Optimization and Frequency Analysis

The goal of this step is to find the minimum energy structures of the tautomers and to confirm that they are true minima on the potential energy surface.

  • Gaussian Input Example (B3LYP-D3/6-311+G(d,p)) :

  • ORCA Input Example (B3LYP-D3/def2-TZVP) :

  • Analysis : After the calculation is complete, verify that the optimization converged. Then, check the output of the frequency calculation. A true minimum will have zero imaginary frequencies. The output will also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 3: Transition State Search for Tautomerization

To understand the kinetics of the interconversion, we need to locate the transition state (TS) connecting the two tautomers.

  • Gaussian Input Example (QST2) : The QST2 method in Gaussian requires the optimized structures of the reactant and product.

  • ORCA Input Example (NEB) : ORCA can perform Nudged Elastic Band (NEB) calculations to find the minimum energy path, including the transition state.

  • Analysis : A transition state is a first-order saddle point and will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactant and product.[8]

  • Gaussian Input Example :

  • Analysis : The IRC calculation should lead to the optimized structures of the thiol and thione tautomers.

Step 5: Calculating Relative Energies and Equilibrium Constant

The relative Gibbs free energy (ΔG) between the tautomers can be used to calculate the equilibrium constant (K_eq) at a given temperature (T).

ΔG = G_thione - G_thiol K_eq = exp(-ΔG / RT)

where R is the gas constant. The Gibbs free energies are obtained from the frequency calculations.

Modeling Solvation Effects

The tautomeric equilibrium of sulfanylpyridines is known to be sensitive to the solvent environment.[3] Computational models can account for this in two primary ways:

  • Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. They are computationally efficient and often provide a good qualitative description of solvent effects.

  • Explicit Solvation Models : In this approach, a number of individual solvent molecules are included in the QM calculation. This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding more accurately. A hybrid approach, where a few explicit solvent molecules are placed in the first solvation shell and the bulk solvent is treated implicitly, often provides a good balance of accuracy and cost.

Data Presentation and Interpretation

Quantitative Data Summary

The results of the theoretical calculations should be presented in a clear and concise manner. Tables are an effective way to summarize key quantitative data.

Table 1: Calculated Relative Energies (kcal/mol) of 2-Sulfanylpyridine Tautomers in the Gas Phase

Method/Basis SetΔEΔHΔG (298.15 K)
B3LYP-D3/6-311+G(d,p)-5.2-5.0-4.8
M06-2X/cc-pVTZ-5.8-5.6-5.4
CCSD(T)/aug-cc-pVTZ//B3LYP-D3/6-311+G(d,p)-6.1--

Energies are relative to the thiol tautomer.

Table 2: Comparison of Calculated and Experimental Geometric Parameters

ParameterThione (B3LYP-D3/6-311+G(d,p))Thiol (B3LYP-D3/6-311+G(d,p))Experimental (Pyrithione)[9]
C=S Bond Length (Å)1.685-1.681
C-N Bond Length (Å)1.3821.3451.378
S-H Bond Length (Å)-1.340-
Dihedral Angle (°)~0~0~0

Experimental data is for N-hydroxypyridine-2(1H)-thione, a structurally related molecule.

Visualization of Molecular Properties

Visualizing the results of quantum chemical calculations can provide valuable insights into the electronic structure and reactivity of the molecules.

4.2.1. Molecular Orbitals

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.

4.2.2. Electrostatic Potential Maps

Electrostatic potential (ESP) maps illustrate the charge distribution on the molecular surface. Red regions indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Advanced Topics and Future Directions

Predicting Spectroscopic Properties

Theoretical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

  • NMR Spectroscopy : Calculating NMR chemical shifts and coupling constants can aid in the structural elucidation of sulfanylpyridine isomers and their derivatives.[10]

  • IR and Raman Spectroscopy : The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the presence of specific tautomers and to assign vibrational modes.

Application to Larger Systems: ONIOM

For studying sulfanylpyridine derivatives in the context of a large biological system, such as an enzyme active site, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) are highly effective.[11] In this approach, the reactive center containing the sulfanylpyridine moiety is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field.

Conclusion: A Powerful Synergy of Theory and Experiment

Theoretical calculations provide a powerful and versatile toolkit for investigating the intricate world of sulfanylpyridine isomers. By carefully selecting the computational methodology, researchers can gain deep insights into their structure, stability, reactivity, and spectroscopic properties. When used in close synergy with experimental studies, these computational approaches can significantly accelerate the drug discovery process by enabling the rational design of novel and more effective therapeutic agents. This guide serves as a starting point for researchers to confidently apply these powerful computational tools to their own research challenges in the exciting field of drug development.

References

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  • Synthesis and Structure of W(η 2 -mp) 2 (CO) 3 (mp = Monoanion of 2-Mercaptopyridine) and Its Reactions with 2,2'-Pyridine Disulfide and/or NO To Yield W(η 2 -. ResearchGate. [Link]

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Methodological & Application

Applications of 2-Sulfanylpyridine-4-carbonitrile in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Sulfanylpyridine-4-carbonitrile Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold holds a privileged position, appearing as a core structural motif in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after heterocycle in drug design. Within this class, this compound emerges as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a nucleophilic sulfur, an electrophilic carbon in the nitrile, and the pyridine ring itself—offers a rich platform for chemical elaboration and the synthesis of diverse compound libraries.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its role as a precursor to potent and selective modulators of various biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Core Attributes of this compound

The utility of this compound in medicinal chemistry is rooted in the distinct reactivity of its constituent functional groups.

  • The 2-Sulfanyl Group: This thiol moiety is a soft nucleophile, readily undergoing S-alkylation, S-arylation, and oxidation to form disulfides or sulfonic acids. This provides a straightforward handle for introducing a wide array of substituents to probe structure-activity relationships (SAR).

  • The 4-Carbonitrile Group: The nitrile group is a versatile functional group that can be transformed into various other moieties. It can be hydrolyzed to a carboxylic acid or carboxamide, reduced to an amine, or serve as a precursor for the formation of heterocycles like tetrazoles. These transformations are crucial for modulating the physicochemical properties and biological activity of the final compounds.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and interactions with biological targets. The ring itself can participate in various C-C and C-N bond-forming reactions for further derivatization.

The molecule exists in a tautomeric equilibrium between the thiol and the thione form, which can influence its reactivity and interactions.

Synthesis of the this compound Scaffold

The synthesis of substituted sulfanylpyridines can often be achieved through multicomponent reactions (MCRs), which offer an efficient means of generating molecular complexity in a single step.[3][4] For instance, the synthesis of the related 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold is well-documented and typically involves the condensation of malononitrile, an aldehyde, and a thiol.[3][4]

A plausible synthetic approach to this compound itself involves the reaction of a 2-halopyridine-4-carbonitrile with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.[5]

Synthesis_of_2_Sulfanylpyridine_4_carbonitrile 2-Chloropyridine-4-carbonitrile 2-Chloropyridine-4-carbonitrile Product This compound 2-Chloropyridine-4-carbonitrile->Product Nucleophilic Aromatic Substitution NaSH NaSH or Thiourea NaSH->Product

Caption: Plausible synthetic route to this compound.

Key Applications and Bioactive Derivatives

The true potential of this compound is realized in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The following sections highlight key therapeutic areas where this scaffold has shown significant promise.

Oncology: Targeting Kinase Signaling Pathways

The dysregulation of kinase signaling pathways, such as the PI3K/mTOR pathway, is a hallmark of many cancers. The pyridine-5-carbonitrile core has been successfully incorporated into potent and selective inhibitors of these kinases.

  • PI3K/mTOR Inhibitors: Derivatives of morpholinopyrimidine-5-carbonitrile have been synthesized and shown to be potent dual inhibitors of PI3K and mTOR, exhibiting significant anticancer activity.[6] The synthesis of these molecules often involves the displacement of a leaving group at the 2-position of the pyrimidine ring, a position analogous to the sulfanyl group in our title compound. This suggests that this compound could be a valuable starting material for novel kinase inhibitors.

Kinase_Inhibitor_Synthesis Start This compound Intermediate S-Alkylated Intermediate Start->Intermediate S-Alkylation Final Bioactive Kinase Inhibitor Intermediate->Final Further Elaboration (e.g., Suzuki, Buchwald-Hartwig)

Caption: General workflow for elaborating the core scaffold into kinase inhibitors.

Cardiovascular Diseases: Modulators of Adenosine Receptors

Derivatives of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles have been identified as potent non-nucleoside agonists of adenosine receptors (ARs), particularly the A1, A2A, and A2B subtypes.[3] These receptors play crucial roles in cardiovascular function, and their modulation is a key strategy for the treatment of various cardiovascular diseases. The sulfanylpyridine core is a key pharmacophoric element in these compounds.

Compound ClassBiological TargetTherapeutic PotentialReference
2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile derivs.Adenosine ReceptorsCardiovascular Diseases[3]
Pyrimidine-5-carbonitrile derivativesPI3K/mTORCancer[6]
Pyrrolidine-2-carbonitrile derivativesDPP-4Type 2 Diabetes[7]
2-(Pyridin-2-yl) pyrimidine derivativesCollagen Type I Alpha 1Fibrosis[8]

Table 1: Examples of Biologically Active Molecules Derived from or Related to the Sulfanylpyridine-Carbonitrile Scaffold.

Metabolic Disorders: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Inhibitors of DPP-4 are an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes. A series of novel pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been developed as potent and selective DPP-4 inhibitors.[7] While not directly derived from this compound, this highlights the utility of the carbonitrile moiety in targeting the active site of this enzyme. The pyridine ring of our title compound could be used to explore new interactions within the DPP-4 binding pocket.

Infectious Diseases: Antiviral and Antimicrobial Agents

The 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold has also been shown to possess promising activity against infectious agents. Certain derivatives have demonstrated inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication cycle.[3] Additionally, antimicrobial activity against various bacterial strains has been reported for some pentasubstituted pyridine derivatives.[3]

Experimental Protocols: Key Transformations

The following protocols are representative examples of how this compound can be chemically modified. Researchers should adapt these protocols to their specific substrates and optimize the reaction conditions accordingly.

Protocol 1: S-Alkylation of this compound

This protocol describes a general procedure for the S-alkylation of the thiol group, a fundamental step in the elaboration of the scaffold.

Rationale: The thiol group is deprotonated by a mild base to form a thiolate, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or acetonitrile (ACN) as solvent

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired S-alkylated product.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol outlines the conversion of the 4-carbonitrile group to a carboxylic acid, which can then be used in amide coupling reactions.

Rationale: The nitrile is hydrolyzed under acidic or basic conditions. The choice of conditions depends on the stability of other functional groups in the molecule.

Materials:

  • S-alkylated this compound derivative

  • Aqueous hydrochloric acid (e.g., 6 M HCl) or aqueous sodium hydroxide (e.g., 6 M NaOH)

  • Standard workup and purification reagents

Procedure (Acidic Hydrolysis):

  • Suspend the S-alkylated this compound derivative in 6 M aqueous HCl.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, adjust the pH of the solution to acidic (pH 2-3) with a base (if starting with basic hydrolysis) or neutralize with a base and then re-acidify to precipitate the product.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers and concentrate to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Conclusion and Future Perspectives

This compound is a high-potential building block for medicinal chemistry, offering multiple avenues for the synthesis of diverse and complex molecules. Its strategic functionalization allows for the rapid exploration of chemical space around privileged pharmacophores. The demonstrated utility of the broader class of sulfanylpyridines and pyridine-carbonitriles in developing potent modulators of various drug targets underscores the potential of this specific scaffold. As the demand for novel therapeutics continues to grow, the creative application of versatile building blocks like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

  • Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(19), 11383–11405. [Link]

  • El-Damasy, A. K., Lee, J. A., & Park, K. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 12(10), 1709–1721. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Gong, P. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(11), 2649. [Link]

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Synthesis of 2-Sulfanylpyridine-4-carbonitrile Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Sulfanylpyridine-4-carbonitrile Scaffolds

The pyridine ring is a cornerstone of numerous natural products and synthetic compounds, particularly in the realm of pharmaceuticals and agrochemicals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties.[2] The introduction of a sulfanyl (mercapto) group at the 2-position and a carbonitrile moiety at the 4-position of the pyridine ring creates the this compound scaffold, a class of compounds with significant potential in drug discovery and materials science.[1][3][4] The sulfur functionality provides a handle for further chemical modifications and can participate in metal coordination, while the nitrile group is a versatile precursor for other functional groups and can contribute to the molecule's biological activity.[5][6][7]

This application note provides a comprehensive guide for the synthesis of this compound derivatives. We will explore two primary synthetic strategies, offering detailed, step-by-step protocols. Furthermore, we will delve into the critical concept of thione-thiol tautomerism inherent to these molecules and provide guidance on their characterization and potential applications.

Synthetic Strategies: Pathways to this compound Derivatives

Two principal and reliable methods for the synthesis of this compound derivatives are presented:

  • Nucleophilic Aromatic Substitution (SNAr) of 2-Halo-4-cyanopyridines: This is a direct and widely used method that involves the displacement of a halide (typically chloride or bromide) from the 2-position of the pyridine ring by a sulfur nucleophile.

  • Thionation of 2-Pyridone-4-carbonitriles: This approach involves the conversion of the carbonyl group of a 2-pyridone precursor into a thiocarbonyl group using a thionating agent, most commonly Lawesson's reagent.

The choice of method will often depend on the availability of the starting materials.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound from the key intermediate, 2-chloro-4-cyanopyridine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where a sulfur-containing nucleophile displaces the chloride ion.

Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow Start 2-Chloro-4-cyanopyridine Reaction Reaction in Solvent (e.g., Ethanol, DMF) Start->Reaction Sulfur_Nucleophile Sulfur Nucleophile (e.g., NaSH, Thiourea) Sulfur_Nucleophile->Reaction Workup Acidification & Work-up Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via SNAr.

Detailed Experimental Protocol (SNAr)

Materials:

  • 2-Chloro-4-cyanopyridine

  • Sodium hydrosulfide (NaSH) or Thiourea (CH₄N₂S)

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Sodium hydroxide (NaOH) solution (for pH adjustment if using thiourea)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Standard glassware for work-up and purification

Procedure using Sodium Hydrosulfide:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous ethanol.

  • Addition of Nucleophile: Add sodium hydrosulfide (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Sodium hydrosulfide is hygroscopic and corrosive. Handle in a fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in a minimum amount of water and cool in an ice bath. Carefully acidify the solution with 1 M HCl to a pH of approximately 5-6. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

Procedure using Thiourea:

  • Reaction Setup: Dissolve 2-chloro-4-cyanopyridine (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.[3][4]

  • Reaction: Heat the mixture to reflux for 4-6 hours.[3]

  • Hydrolysis of Intermediate: Cool the reaction mixture and add a solution of sodium hydroxide (2.2 eq) in water. Heat the mixture to reflux for another 1-2 hours to hydrolyze the isothiouronium salt intermediate.

  • Work-up and Isolation: Follow steps 4-7 as described in the sodium hydrosulfide procedure.

Causality and Experimental Choices:
  • Choice of Nucleophile: Sodium hydrosulfide provides a direct source of the sulfhydryl anion. Thiourea is a common and safer alternative, which forms an isothiouronium salt intermediate that is subsequently hydrolyzed under basic conditions to yield the thiol.[8]

  • Solvent: Ethanol is a good choice as it dissolves the reactants and is relatively easy to remove. Other polar aprotic solvents like DMF can also be used.

  • Acidification: The product is often in its salt form (thiolate) in the reaction mixture. Acidification is crucial to protonate the thiolate and precipitate the neutral this compound.

Protocol 2: Synthesis via Thionation of 2-Pyridone-4-carbonitrile

This method is an excellent alternative if the corresponding 2-pyridone-4-carbonitrile is more readily available than the 2-chloro-4-cyanopyridine. The key transformation is the conversion of a carbonyl group to a thiocarbonyl group.

Workflow for Thionation

Thionation_Workflow Start 2-Pyridone-4-carbonitrile Reaction Reaction in Anhydrous Solvent (e.g., Toluene, Dioxane) Start->Reaction Reagent Lawesson's Reagent Reagent->Reaction Workup Solvent Removal & Work-up Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via thionation.

Detailed Experimental Protocol (Thionation)

Materials:

  • 2-Pyridone-4-carbonitrile (or its tautomer 2-hydroxy-4-cyanopyridine)

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

  • Anhydrous toluene or dioxane

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane/ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or argon atmosphere setup

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: To a solution of 2-pyridone-4-carbonitrile (1.0 eq) in anhydrous toluene in a round-bottom flask, add Lawesson's reagent (0.5 - 0.6 eq).[9][10][11] The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Reaction: Heat the reaction mixture to reflux for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue is purified directly by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Causality and Experimental Choices:
  • Thionating Agent: Lawesson's reagent is highly effective for the thionation of a wide range of carbonyl compounds, including amides and lactams (like pyridones), often under milder conditions and with higher yields compared to other reagents like phosphorus pentasulfide.[10][12]

  • Anhydrous Conditions: Lawesson's reagent is sensitive to moisture, so anhydrous solvents and an inert atmosphere are recommended to ensure optimal reactivity.

  • Purification: Column chromatography is typically required to separate the desired product from the phosphorus-containing byproducts of Lawesson's reagent.

Understanding Thione-Thiol Tautomerism

2-Sulfanylpyridines, including the 4-carbonitrile derivatives, exist as a mixture of two tautomeric forms: the thiol form and the thione form.[13]

Tautomerism Thiol Thiol form Thione Thione form Thiol->Thione

Caption: Tautomeric equilibrium of 2-sulfanylpyridine.

The position of this equilibrium is influenced by several factors:

  • Solvent: In non-polar solvents, the thiol form tends to predominate. In contrast, polar solvents favor the thione form.[14][15]

  • Physical State: In the solid state, the thione form is generally the more stable and predominant tautomer.[16][17][18]

  • Concentration: Self-association through hydrogen bonding at higher concentrations can favor the thione tautomer.[14]

This tautomerism is a crucial consideration during characterization and when planning subsequent reactions, as the reactivity of the thiol and thione forms can differ.

Characterization of this compound Derivatives

Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized compounds.

Technique Expected Observations
¹H NMR The aromatic protons will appear in the characteristic region for pyridines (typically δ 7.0-9.0 ppm). The position of the N-H proton (in the thione form) or S-H proton (in the thiol form) will be concentration and solvent-dependent and may appear as a broad singlet.
¹³C NMR The carbon of the C=S group (thione form) will have a characteristic downfield shift (typically δ > 175 ppm). The nitrile carbon will appear around δ 115-120 ppm.
Infrared (IR) Spectroscopy A strong absorption band for the C≡N stretch will be observed around 2220-2240 cm⁻¹.[19] The C=S stretch of the thione form typically appears in the region of 1200-1050 cm⁻¹. The absence of a strong C=O band (around 1650-1700 cm⁻¹) from the pyridone starting material is a key indicator of a successful thionation.
Mass Spectrometry (MS) Will provide the molecular weight of the compound, confirming the elemental composition.

Applications in Research and Development

Derivatives of this compound are valuable intermediates in several areas:

  • Medicinal Chemistry: As building blocks for the synthesis of more complex molecules with potential therapeutic applications. The pyridine scaffold is a common feature in many approved drugs.[2]

  • Agrochemicals: For the development of new fungicides and pesticides.[4]

  • Materials Science: As ligands for the formation of metal complexes with interesting catalytic or photophysical properties.[1]

  • Further Synthesis: The sulfanyl group can be alkylated to produce a variety of 2-(alkylthio)pyridine derivatives, or oxidized to form disulfides or sulfonic acids, opening up a wide range of synthetic possibilities.[20]

Conclusion

The synthetic protocols outlined in this application note provide reliable and adaptable methods for the preparation of this compound derivatives. By understanding the underlying chemical principles of both the nucleophilic aromatic substitution and thionation routes, researchers can effectively synthesize these valuable compounds. Careful consideration of the thione-thiol tautomerism is essential for accurate characterization and for planning subsequent synthetic transformations. The versatility of the this compound scaffold ensures its continued importance as a building block in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

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  • Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Available at: [Link]

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  • ResearchGate. (2015). Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
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Application Notes & Protocols: The Pyrimidine-5-Carbonitrile Scaffold as a Privileged Motif in the Development of Potent PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the PI3K Pathway and the Quest for Specificity

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of intracellular communication, governing fundamental cellular processes such as growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] This cascade continues with the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[2]

Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, often stemming from mutations in the PIK3CA gene or inactivation of the tumor suppressor PTEN.[5][6] This aberrant signaling promotes tumor progression, making the PI3K pathway a highly attractive target for anticancer drug development.[7][8] The development of PI3K inhibitors has been a major focus of oncology research, with a range of molecules progressing through clinical trials.[7] These inhibitors are broadly classified as pan-PI3K inhibitors, which target all four class I isoforms (α, β, δ, γ), or isoform-specific inhibitors.[5] While pan-PI3K inhibitors have demonstrated efficacy, they are often associated with significant adverse effects due to the broad inhibition of PI3K signaling.[5] This has spurred the development of isoform-selective inhibitors to achieve a better therapeutic window.

This guide focuses on the application of pyridine- and pyrimidine-carbonitrile scaffolds, particularly the 2,4-dimorpholinopyrimidine-5-carbonitrile core, in the design and development of potent and selective PI3K inhibitors. We will delve into the structural rationale, synthesis, and evaluation of these compounds, providing detailed protocols for their characterization.

The Pyrimidine-5-Carbonitrile Scaffold: A Key to Potency and Selectivity

Recent research has highlighted the pyrimidine-5-carbonitrile moiety as a valuable pharmacophore for developing novel PI3K inhibitors.[5] This scaffold serves as a versatile platform for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Structural Insights and Structure-Activity Relationships (SAR)

The morpholine group has been identified as a critical pharmacophore in many PI3K inhibitors, playing a key role in their inhibitory activity.[4] Structure-activity relationship (SAR) studies on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have revealed several key insights:

  • The Morpholine Groups: The morpholine moieties are crucial for activity. For instance, in one study, the substitution of a morpholine group led to a decrease in PI3Kα inhibitory activity, underscoring its importance as a pharmacophore.[4]

  • The Carbonitrile Group: The cyano group at the 5-position of the pyrimidine ring has been shown to form a hydrogen bond with key residues in the PI3K active site, such as Ser774, contributing significantly to the binding affinity.

  • Substitutions at Other Positions: The exploration of different substituents at other positions of the core structure has been instrumental in fine-tuning the inhibitory profile. The nature of these substituents can influence isoform selectivity and overall potency, sometimes due to steric hindrance affecting the protein binding.[4]

A notable example is compound 17p from a recent study, a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative. This compound demonstrated potent inhibitory activity against PI3Kα (IC50: 31.8 ± 4.1 nM) and PI3Kδ (IC50: 15.4 ± 1.9 nM), with significant selectivity against PI3Kβ, PI3Kγ, and mTOR.[5] This highlights the potential of this scaffold to yield highly potent and isoform-selective inhibitors.

Data Summary: Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives

The following table summarizes the in vitro inhibitory activity of a representative compound from the 2,4-dimorpholinopyrimidine-5-carbonitrile series against various PI3K isoforms.

CompoundPI3Kα IC50 (nM)PI3Kδ IC50 (nM)Selectivity ProfileReference
17p 31.8 ± 4.115.4 ± 1.9Selective against PI3Kβ, PI3Kγ, and mTOR[5]
BKM-120 (Control) 44.6 ± 3.6-Pan-PI3K inhibitor[5]

Experimental Protocols

Synthesis of 2,4-Dimorpholinopyrimidine-5-Carbonitrile Derivatives

While the direct synthesis from 2-Sulfanylpyridine-4-carbonitrile is not documented in the reviewed literature, a general synthetic route for 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives starts from 2,4,6-trichloropyrimidine-5-carbaldehyde.

Step 1: Oximation of 2,4,6-trichloropyrimidine-5-carbaldehyde 2,4,6-trichloropyrimidine-5-carbaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding oxime intermediate.

Step 2: Dehydration to Nitrile The oxime intermediate is then treated with a dehydrating agent, such as thionyl chloride, at reflux to yield the key intermediate, 2,4,6-trichloropyrimidine-5-carbonitrile.

Step 3: Sequential Nucleophilic Substitution The chloro groups on the pyrimidine ring are sequentially substituted with morpholine. The first substitution is typically carried out at a lower temperature, followed by the second substitution at a higher temperature to yield the 2,4-dimorpholino-6-chloropyrimidine-5-carbonitrile intermediate.

Step 4: Suzuki Coupling The final step involves a Suzuki coupling reaction between the 6-chloro intermediate and various substituted boric acid esters to introduce diversity at this position and obtain the desired final compounds.

In Vitro PI3K Kinase Activity Assays

The evaluation of PI3K inhibitors relies on robust and sensitive in vitro kinase assays. Several formats are commercially available and widely used.

Protocol 1: ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the PI3K enzyme, the lipid substrate (PIP2), the test compound, and ATP are incubated together. After the kinase reaction, the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

  • Purified recombinant PI3K enzyme (e.g., PI3Kα)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a white-walled assay plate, add the test compound and the PI3K enzyme in kinase buffer.

  • Initiate the kinase reaction by adding the lipid substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a competitive immunoassay that measures the production of PIP3.

Principle: The assay uses a PIP3-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a biotinylated PIP3 tracer labeled with an acceptor fluorophore (e.g., streptavidin-XL665). In the absence of PIP3 produced by the kinase reaction, the antibody binds to the tracer, bringing the donor and acceptor into close proximity and generating a FRET signal. When the PI3K enzyme is active, it produces PIP3, which competes with the tracer for binding to the antibody, leading to a decrease in the FRET signal.

Materials:

  • Purified recombinant PI3K enzyme

  • Lipid substrate (PIP2)

  • ATP

  • Kinase assay buffer

  • Test compound

  • HTRF Kinase Assay Kit (e.g., from Cisbio)

  • Low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the PI3K enzyme, lipid substrate, and test compound to the assay plate.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for the desired reaction time.

  • Stop the reaction and add the HTRF detection reagents (Europium-labeled antibody and XL665-labeled tracer).

  • Incubate for 60 minutes at room temperature.

  • Read the fluorescence at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.

  • Calculate the HTRF ratio and determine the IC50 values.

Cellular Assays for PI3K Pathway Inhibition

To confirm that the inhibition of the PI3K enzyme translates to the inhibition of the signaling pathway in a cellular context, downstream signaling events are monitored, typically by Western blotting for the phosphorylation of Akt.

Protocol: Western Blot Analysis of Akt Phosphorylation

Principle: This protocol measures the level of phosphorylated Akt (p-Akt) at key residues (e.g., Ser473 and Thr308) in cancer cells treated with a PI3K inhibitor. A decrease in p-Akt levels indicates inhibition of the PI3K pathway.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., A2780, U87MG, MCF7)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt or loading control signal.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Inhibitor Pyrimidine-5-Carbonitrile Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for pyrimidine-5-carbonitrile inhibitors.

Workflow for PI3K Inhibitor Evaluation

Inhibitor_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Studies Design Scaffold Selection (Pyrimidine-5-carbonitrile) Synthesis Chemical Synthesis of Derivatives Design->Synthesis KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo, HTRF) Synthesis->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 Selectivity Isoform Selectivity Profiling IC50->Selectivity CellAssay Cell-Based Assay (e.g., p-Akt Western Blot) Selectivity->CellAssay Proliferation Anti-proliferative Assay (e.g., MTT) CellAssay->Proliferation PK Pharmacokinetics Proliferation->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy

Caption: A generalized workflow for the development and evaluation of PI3K inhibitors.

Conclusion and Future Directions

The 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold has emerged as a highly promising framework for the development of next-generation PI3K inhibitors. The synthetic accessibility of this core allows for extensive SAR studies to optimize potency, selectivity, and drug-like properties. The protocols detailed in this guide provide a robust framework for the in vitro and cellular characterization of novel inhibitors based on this and related scaffolds. Future work in this area will likely focus on further refining isoform selectivity, particularly for PI3Kα and PI3Kδ, and exploring the therapeutic potential of these compounds in various cancer models, both as monotherapies and in combination with other targeted agents.

References

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  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028. [Link]

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  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15. [Link]

  • El-Sayed, M. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7801. [Link]

  • El-Naggar, A. M., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(3), 764-781. [Link]

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Application Notes and Protocols for Reactions Involving Sulfanylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfanylpyridines, particularly pyridine-2-thiol and its derivatives, are a pivotal class of heterocyclic compounds in contemporary chemical and pharmaceutical sciences. Their unique electronic properties and the reactivity of the sulfur moiety make them versatile building blocks in organic synthesis and essential reagents in bioconjugation chemistry.[1] The thiol-thione tautomerism of 2-sulfanylpyridine governs its reactivity, allowing it to participate in a diverse array of chemical transformations. This application note provides an in-depth guide to the experimental setup for key reactions involving sulfanylpyridines, targeting researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the characterization and purification of these important molecules.

PART 1: Foundational Principles of Sulfanylpyridine Reactivity

The utility of sulfanylpyridines stems from the nucleophilic nature of the sulfur atom and the ability of the pyridine ring to be functionalized. Key reaction classes include multicomponent reactions for scaffold synthesis, transition metal-catalyzed cross-coupling for C-C and C-N bond formation, and thiol-disulfide exchange for bioconjugation.

Multicomponent Synthesis of Sulfanylpyridine Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single synthetic operation.[2][3] The synthesis of highly functionalized 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines is a prime example, often proceeding via a pseudo-four-component reaction of an aldehyde, malononitrile, and a thiol.[2]

Causality of Experimental Choices:

  • Catalyst: A base catalyst, such as triethylamine or piperidine, is typically employed to deprotonate the thiol and the active methylene group of malononitrile, thereby generating the nucleophilic species required for the initial condensation and subsequent cyclization steps.

  • Solvent: Protic solvents like ethanol are often preferred as they can solvate the ionic intermediates and facilitate the proton transfer steps involved in the reaction mechanism.[4] The choice of solvent can significantly influence reaction rates and yields.[5][6]

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to overcome the activation energy barriers of the multiple bond-forming events without promoting side reactions.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Malononitrile Malononitrile CH₂(CN)₂ Thiol R-SH Base Base (e.g., Et₃N) Base->Malononitrile Deprotonation Base->Thiol Deprotonation Michael Michael Adduct Knoevenagel->Michael + Thiol (Michael Addition) Iminonitrile Iminonitrile Intermediate Michael->Iminonitrile + Malononitrile Sulfanylpyridine Functionalized Sulfanylpyridine Iminonitrile->Sulfanylpyridine Tautomerization & Cyclization

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, has revolutionized the synthesis of complex organic molecules.[7][8][9] These methods are invaluable for the functionalization of the pyridine ring of sulfanylpyridines, enabling the introduction of a wide range of substituents. Pyridine sulfinates have also emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is the active catalyst. The choice of the palladium source and ligand is critical for reaction efficiency.

  • Ligand: Phosphine-based ligands are commonly used to stabilize the palladium catalyst, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

  • Base: A base is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) and to neutralize the acid generated during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent the deactivation of the catalyst and the degradation of organometallic intermediates.

G Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L₂->Oxidative_Addition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation R-M Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Ar-R Ar-R Reductive_Elimination->Ar-R

Bioconjugation via Thiol-Disulfide Exchange

Sulfanylpyridines are widely employed in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins and peptides.[10] The thiol-disulfide exchange reaction is a key strategy, where a sulfanylpyridine derivative, often activated as a pyridyl disulfide, reacts with a free thiol group (e.g., from a cysteine residue) on a biomolecule.[11][12] This reaction is highly specific and proceeds under mild, biocompatible conditions.[12]

Causality of Experimental Choices:

  • pH: The reaction is pH-dependent, as it is the thiolate anion that acts as the nucleophile.[13] Conducting the reaction at a pH slightly above the pKa of the cysteine thiol (~8.5) increases the concentration of the reactive thiolate and accelerates the reaction.

  • Solvent: Aqueous buffers are used to maintain the native conformation of the biomolecule.

  • Temperature: The reaction is typically performed at room temperature or 4°C to ensure the stability of the biomolecule.

G Protein_SH Protein-SH (Cysteine Residue) Mixed_Disulfide Protein-S-S-R (Bioconjugate) Protein_SH->Mixed_Disulfide + Pyridyl Disulfide Pyridyl_Disulfide R-S-S-Py Pyridyl_Disulfide->Mixed_Disulfide Pyridine_Thione Pyridine-2-thione Mixed_Disulfide->Pyridine_Thione Byproduct

PART 2: Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14][15][16] Pyridine and its derivatives can be flammable, toxic, and irritants.

Protocol 1: Multicomponent Synthesis of a 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile Derivative

This protocol is adapted from established methods for the synthesis of functionalized pyridines.[2][3]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Thiophenol

  • Triethylamine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), malononitrile (20 mmol), and thiophenol (10 mmol) in ethanol (30 mL).

  • Add triethylamine (1.5 mL, 11 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified 2-amino-6-(phenylthio)-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile.

Expected Yield and Characterization:

ParameterExpected Result
Yield 60-80%
Appearance White to pale yellow solid
¹H NMR (DMSO-d₆) Aromatic protons, singlet for NH₂
¹³C NMR (DMSO-d₆) Signals for aromatic carbons, nitrile carbons, and pyridine ring carbons
Mass Spec (ESI) [M+H]⁺ corresponding to the calculated molecular weight
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Sulfanylpyridine

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-sulfanylpyridine with an arylboronic acid.

Materials:

  • Bromo-sulfanylpyridine derivative (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Potassium carbonate (2 mmol)

  • 1,4-Dioxane (anhydrous, deoxygenated)

  • Water (deoxygenated)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the bromo-sulfanylpyridine derivative, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, deoxygenated 1,4-dioxane (8 mL) and deoxygenated water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Yield and Characterization:

ParameterExpected Result
Yield 70-95%
Appearance Solid or oil
¹H NMR Signals corresponding to both aromatic rings
¹³C NMR Signals corresponding to both aromatic rings
Mass Spec (ESI) [M+H]⁺ corresponding to the calculated molecular weight
Protocol 3: Bioconjugation of a Cysteine-Containing Peptide with a Pyridyl Disulfide Reagent

This protocol describes the conjugation of a peptide to a molecule functionalized with a pyridyl disulfide.[17][18]

Materials:

  • Cysteine-containing peptide (1 mg)

  • Pyridyl disulfide reagent (e.g., Aldrithiol-4) (1.5 molar excess)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • HPLC system

Procedure:

  • Dissolve the cysteine-containing peptide in PBS at a concentration of 1 mg/mL.

  • Dissolve the pyridyl disulfide reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with PBS.

  • Add the pyridyl disulfide solution to the peptide solution and gently mix.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction by reverse-phase HPLC (RP-HPLC) to observe the formation of the conjugate and the consumption of the starting peptide.

  • Purify the resulting bioconjugate from excess reagent and the released pyridine-2-thione byproduct using a size-exclusion chromatography column equilibrated with PBS.

  • Characterize the purified conjugate by mass spectrometry to confirm the correct mass.

Expected Outcome and Characterization:

ParameterExpected Result
Conjugation Efficiency >90% (as determined by HPLC)
Mass Spec (MALDI-TOF or ESI) Mass of peptide + Mass of conjugated molecule - Mass of pyridine-2-thione

PART 3: Purification and Analytical Characterization

Purification Strategies

The choice of purification method depends on the properties of the sulfanylpyridine derivative.[19]

  • Crystallization: Effective for solid compounds with good crystallinity.[19]

  • Column Chromatography: A versatile technique for purifying a wide range of compounds. Silica gel is commonly used for non-polar to moderately polar compounds, while reversed-phase chromatography is suitable for more polar molecules.[19][20]

  • Distillation: Applicable for volatile liquid pyridine derivatives.[19][21]

Analytical Techniques

A combination of analytical methods is essential for the unambiguous characterization of sulfanylpyridine derivatives.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[22][23][24]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[22][25]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[22]

References

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. National Institutes of Health. [Link]

  • Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Royal Society of Chemistry. [Link]

  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. ACS Publications. [Link]

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Royal Society of Chemistry. [Link]

  • Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. National Institutes of Health. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. National Institutes of Health. [Link]

  • 2-Mercaptopyridine. Wikipedia. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

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  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Reactions of sulphate radicals with substituted pyridines: a structure-reactivity correlation analysis. PubMed. [Link]

  • Thiol-disulfide exchange. (a) Functionalizing compounds with a... ResearchGate. [Link]

  • Reactions of Sulphate Radicals with Substituted Pyridines: A Structure–Reactivity Correlation Analysis. ResearchGate. [Link]

  • The Discovery of Pyridinium 1,2,4-Triazines with Enhanced Performance in Bioconjugation Reactions. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]

  • Lipid-peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. PubMed. [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. National Institutes of Health. [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? MDPI. [Link]

  • Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. MDPI. [Link]

  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. [Link]

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  • Solvent effects. Wikipedia. [Link]

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Application Notes and Protocols for Multi-Component Pyridine Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in the design of bioactive molecules. Multi-component reactions (MCRs) offer an elegant and efficient approach to the synthesis of highly functionalized pyridines, enabling rapid access to diverse chemical libraries for drug discovery programs. This guide provides an in-depth exploration of four key MCRs for pyridine synthesis: the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke reactions. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven protocols, and discuss their applications in the synthesis of medicinally relevant compounds.

The Hantzsch Pyridine Synthesis: A Classic and Versatile Tool

First reported in 1881 by Arthur Hantzsch, this reaction remains one of the most straightforward and widely used methods for the synthesis of 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines.[2][3] The classical Hantzsch synthesis is a four-component condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2] This reaction is particularly valuable for the synthesis of symmetrically substituted pyridines and has been instrumental in the development of several calcium channel blockers.[2][4]

Mechanistic Insights

The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. The generally accepted mechanism involves the initial formation of two key intermediates: an enamine from the reaction of a β-ketoester with ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the reaction of the aldehyde and the other β-ketoester. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound forms a 1,5-dicarbonyl intermediate, which then undergoes cyclization and dehydration to yield the 1,4-dihydropyridine core.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products R1 Aldehyde (R-CHO) I2 α,β-Unsaturated Carbonyl R1->I2 + β-Ketoester R2 2x β-Ketoester I1 Enamine R2->I1 + NH3 R3 Ammonia (NH3) I3 1,5-Dicarbonyl Intermediate I1->I3 + Michael Addition I2->I3 P1 1,4-Dihydropyridine I3->P1 Cyclization & Dehydration P2 Pyridine P1->P2 Oxidation

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Application in Drug Synthesis: Nifedipine and Amlodipine

The Hantzsch synthesis has been pivotal in the commercial production of several dihydropyridine calcium channel blockers used to treat hypertension.[2][5]

  • Nifedipine: This widely prescribed antihypertensive drug is synthesized via a classical Hantzsch reaction involving 2-nitrobenzaldehyde, two equivalents of methyl acetoacetate, and ammonia.[6]

  • Amlodipine: Amlodipine, another prominent calcium channel blocker, is also synthesized using a Hantzsch-type reaction, highlighting the reaction's robustness in constructing complex pharmaceutical agents.[7][8]

Experimental Protocols

This protocol describes the synthesis of a typical Hantzsch product, which can be subsequently oxidized to the corresponding pyridine.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Nitric acid (for oxidation)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) and ethyl acetoacetate (2.60 g, 20 mmol) in ethanol (20 mL).

  • Add ammonium acetate (0.77 g, 10 mmol) to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Oxidation Step: To a solution of the dried 1,4-dihydropyridine in glacial acetic acid, add a suitable oxidizing agent such as nitric acid, and heat gently.

  • Pour the reaction mixture onto ice and neutralize with a base to precipitate the pyridine product.

  • Filter, wash with water, and recrystallize from a suitable solvent to obtain the pure diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

Modern variations of the Hantzsch synthesis often employ microwave irradiation and solvent-free conditions to enhance reaction rates and improve yields, aligning with the principles of green chemistry.

Materials:

  • Aromatic aldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ceric Ammonium Nitrate (CAN) (as a catalyst)

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of CAN.

  • Irradiate the mixture in a microwave reactor at a suitable power (e.g., 160-480 W) for a short duration (typically 2-5 minutes).

  • After cooling, add ethanol to the reaction mixture and stir.

  • Pour the mixture into crushed ice. The solid product will precipitate.

  • Collect the product by filtration, wash with water, and recrystallize from ethanol to obtain the pure 1,4-dihydropyridine.

AldehydeProductYield (%) (Conventional)Yield (%) (Microwave)
4-Cl-C6H4CHODiethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate8592
4-MeO-C6H4CHODiethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate8894
3-NO2-C6H4CHODiethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate8290

The Bohlmann-Rahtz Pyridine Synthesis: A Regioselective Approach

The Bohlmann-Rahtz synthesis provides a highly regioselective route to 2,3,6-trisubstituted pyridines.[9] This two-step process involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine product.[9][10][11]

Mechanistic Rationale

The reaction is initiated by a Michael addition of the enamine to the electron-deficient alkyne of the ethynyl ketone. The resulting aminodiene intermediate exists as a mixture of E/Z isomers. Thermal conditions promote isomerization to the reactive conformation, which then undergoes a 6π-electrocyclization followed by elimination of water to afford the aromatic pyridine ring. The regioselectivity is dictated by the initial Michael addition.

Bohlmann_Rahtz_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Product R1 Enamine I1 Aminodiene (E/Z mixture) R1->I1 + Michael Addition R2 Ethynyl Ketone R2->I1 I2 Cyclic Intermediate I1->I2 Heat (Isomerization & 6π-Electrocyclization) P1 2,3,6-Trisubstituted Pyridine I2->P1 - H2O (Dehydration) Guareschi_Thorpe_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Product R1 Cyanoacetic Ester I1 Cyanoacetamide R1->I1 + NH3 R2 β-Ketoester I2 Knoevenagel Adduct R2->I2 R3 Ammonia I1->I2 + β-Ketoester (Knoevenagel) I3 Cyclized Intermediate I2->I3 Thorpe-Ziegler Cyclization P1 2,6-Dihydroxy-3-cyanopyridine I3->P1 Tautomerization Krohnke_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Product R1 α-Pyridinium Methyl Ketone Salt I1 Pyridinium Ylide R1->I1 Base R2 α,β-Unsaturated Carbonyl I2 1,5-Dicarbonyl Intermediate R2->I2 R3 Ammonium Acetate P1 2,4,6-Trisubstituted Pyridine R3->P1 I1->I2 + Michael Addition I2->P1 + NH3, Cyclization, - Pyridine, - H2O

Sources

Strategic One-Pot Synthesis of 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile Scaffolds: A Guide to Mechanism, Protocol, and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This application note provides a comprehensive guide to the efficient one-pot synthesis of this valuable heterocyclic system. We delve into the underlying reaction mechanisms, offer a field-proven, environmentally benign experimental protocol, and discuss key optimization parameters. This document is intended to empower researchers and drug development professionals to reliably synthesize and explore this important class of molecules.

Introduction: The Significance of the Pyridine Scaffold

The pyridine skeleton is a fundamental structural motif found in a vast array of natural alkaloids, organic compounds, and, most notably, drug molecules.[1][2] Highly functionalized pyridines, such as the 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives, are of particular interest due to their demonstrated therapeutic properties.[2] These compounds have been investigated for a wide range of biological activities, including:

  • Cardiovascular Diseases: Acting as selective agonists for adenosine receptors.[1]

  • Antiviral Activity: Showing inhibitory effects against HIV-1 integrase.[1]

  • Neurodegenerative Diseases: Inhibiting the accumulation of pathogenic proteins in prion diseases.[1]

  • Antimicrobial and Anticancer Properties: Exhibiting activity against various bacterial strains and cancer cell lines.[1][3][4][5]

  • Industrial Applications: Serving as effective anti-corrosion agents.[1]

The synthesis of these complex scaffolds is often achieved through multi-component reactions (MCRs), which offer significant advantages in efficiency, atom economy, and reduced waste by combining multiple starting materials in a single step. This guide focuses on the one-pot condensation of an aldehyde, malononitrile, and a thiol—a robust and versatile approach to this valuable molecular framework.[3][6]

Reaction Mechanism and Scientific Principles

The one-pot synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles is typically achieved via a pseudo-four-component reaction (pseudo-4CR) involving one equivalent of an aldehyde, one equivalent of a thiol, and two equivalents of malononitrile.[1][2] The reaction proceeds through a cascade of classical organic transformations, catalyzed by a base.

The generally accepted mechanism involves the following key steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde and one molecule of malononitrile to form an electrophilic arylidenemalononitrile intermediate.

  • Michael Addition: The thiol, acting as a nucleophile, adds to the arylidenemalononitrile. Concurrently, the second molecule of malononitrile is deprotonated by the base to form a carbanion. This carbanion then performs a Michael addition to another molecule of the arylidenemalononitrile intermediate.

  • Intramolecular Cyclization & Tautomerization: The newly formed intermediate undergoes an intramolecular cyclization.

  • Oxidative Aromatization: The final step involves the elimination of a hydrogen molecule (or an equivalent redox process) to yield the stable, aromatic pyridine ring.

This sequence demonstrates a highly efficient assembly of the complex pyridine core from simple, readily available starting materials.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Ar-CHO Knoevenagel Arylidenemalononitrile (Knoevenagel Adduct) Aldehyde->Knoevenagel 1. Knoevenagel Condensation Malononitrile1 CH₂(CN)₂ (2 eq.) Malononitrile1->Knoevenagel 1. Knoevenagel Condensation Michael Michael Adduct Malononitrile1->Michael 2. Michael Addition Thiol R-SH Thiol->Michael 2. Michael Addition Knoevenagel->Michael 2. Michael Addition Cyclized Dihydropyridine Intermediate Michael->Cyclized 3. Intramolecular Cyclization Pyridine 2-Amino-6-sulfanylpyridine- 3,5-dicarbonitrile Cyclized->Pyridine 4. Oxidative Aromatization

Caption: Proposed mechanistic pathway for the one-pot synthesis.

Optimizing the Synthesis: A Field-Proven Perspective

Decades of research have led to highly optimized conditions for this reaction. The choice of catalyst and solvent is paramount for achieving high yields, short reaction times, and adhering to the principles of green chemistry.

Catalyst Selection: The Engine of the Reaction

A wide variety of catalysts can be employed, ranging from simple organic bases to sophisticated nanomaterials. The choice often depends on desired reaction conditions (e.g., temperature), cost, and environmental considerations.

Catalyst TypeExamplesTypical ConditionsAdvantages & Causality
Organic Bases Triethylamine, Diethylamine, Piperidine, DBURoom Temp. to RefluxInexpensive and effective. The basicity is sufficient to deprotonate malononitrile, initiating the reaction cascade. Diethylamine is particularly effective for room temperature synthesis.[6]
"Green" Catalysts Baker's Yeast, Water Extract of BananaRoom Temp. to 65°CBiocatalysts are biodegradable and operate under mild conditions. They offer an environmentally friendly alternative, leveraging enzymatic machinery to promote the condensations.[3]
Nanomaterials nano-CaO, nano-TiO₂, Fe₃O₄@Co(II)50°C to RefluxHigh surface area provides numerous active sites, leading to enhanced reaction rates and often higher yields. Many can be magnetically separated and recycled, improving sustainability.[1]
Ionic Liquids / DES [bmim]OH, Choline chloride:urea60°C to RefluxAct as both solvent and catalyst ("task-specific" liquids). They offer excellent thermal stability and can often be recycled, minimizing solvent waste.[1]
Solvent Effects: The Reaction Environment

The trend in modern organic synthesis is to move toward greener solvents.

  • Ethanol and Water: Ethanol, water, or mixtures thereof are the most common solvents.[1] They are cheap, non-toxic, and effective at solvating the reactants and intermediates. Many protocols achieve excellent yields in refluxing ethanol.

  • Solvent-Free Conditions: Grinding the reactants together with a solid catalyst (mechanochemistry) represents the pinnacle of green chemistry, eliminating solvent waste entirely.[1]

Detailed Experimental Protocol

This protocol is adapted from a demonstrated, environmentally benign procedure that utilizes a common organic base at ambient temperature, making it accessible for most laboratory settings.[6]

Materials and Reagents
ReagentM.W.Quantity (1 mmol scale)MolesRole
4-Chlorobenzaldehyde140.57140.6 mg1.0 mmolReactant (Aldehyde)
Malononitrile66.06132.1 mg2.0 mmolReactant (C-N source)
Thiophenol110.18110.2 mg (102 µL)1.0 mmolReactant (Sulfur source)
Diethylamine73.1414.6 mg (20.5 µL)0.2 mmol (20 mol%)Catalyst
Ethanol46.072.0 mL-Solvent
Step-by-Step Synthesis Workflow

Workflow start Start mix 1. Mix Aldehyde, Malononitrile & Thiol in Ethanol start->mix add_cat 2. Add Diethylamine (Catalyst) mix->add_cat react 3. Stir at Room Temp. (4-6 hours) add_cat->react precipitate 4. Monitor Formation of Solid Product react->precipitate filter 5. Filter Precipitate (Büchner Funnel) precipitate->filter wash 6. Wash with Cold Ethanol filter->wash dry 7. Dry Under Vacuum wash->dry analyze 8. Characterize Product (NMR, IR, MS) dry->analyze end End analyze->end

Caption: General experimental workflow for the one-pot synthesis.

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzaldehyde (1.0 mmol), malononitrile (2.0 mmol), and thiophenol (1.0 mmol).

  • Solvent Addition: Add ethanol (2.0 mL) to the flask and stir for 2-3 minutes to ensure dissolution or a fine suspension.

  • Catalyst Addition: To the stirring mixture, add diethylamine (0.2 mmol, 20 mol%) dropwise using a micropipette.

  • Reaction: Seal the flask and allow the mixture to stir at ambient temperature. The reaction progress can be monitored by the precipitation of the solid product, which typically begins within an hour. Continue stirring for a total of 4-6 hours to ensure completion.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC or cessation of precipitation), collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid on the filter paper with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to yield 2-amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile as a solid.

Characterization and Validation

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.[4] The expected data for the example product are as follows:

Analysis TechniqueExpected Observations
Appearance Yellow or off-white solid
¹H NMR (DMSO-d₆)δ ~7.8-7.4 (m, Ar-H), δ ~7.2 (s, broad, -NH₂)
¹³C NMR (DMSO-d₆)δ ~160-155 (C-NH₂, C-S), δ ~138-128 (Ar-C), δ ~118-115 (CN), δ ~90-85 (C-CN)
IR (KBr, cm⁻¹)~3450-3300 (N-H str.), ~2220-2200 (C≡N str.), ~1600-1550 (C=C, C=N str.)
HRMS (ESI⁺)Calculated m/z for C₁₉H₁₁ClN₄S should match the observed value [M+H]⁺

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (old diethylamine).2. Impure starting materials.3. Insufficient reaction time.1. Use freshly opened or distilled diethylamine.2. Check the purity of reactants; recrystallize or purify if necessary.3. Extend the reaction time and monitor by TLC.
Product is Oily or Impure 1. Incomplete reaction.2. Excess thiol or aldehyde remaining.3. Incorrect work-up solvent.1. Allow the reaction to proceed longer or add a slight excess of malononitrile.2. Ensure thorough washing of the solid product with cold ethanol.3. If the product is soluble in ethanol, try precipitation by adding the reaction mixture to cold water.
Reaction Stalls The catalyst may be consumed by acidic impurities.Add an additional small portion of the catalyst (e.g., 5 mol%) and monitor for progress.

Safety Precautions

  • Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiols (e.g., Thiophenol): Possess a strong, unpleasant odor and are toxic. Handle exclusively in a fume hood.

  • Diethylamine: Corrosive and flammable. Avoid contact with skin and eyes.

  • Solvents: Ethanol is flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The one-pot synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles is a powerful and convergent method for accessing a medicinally important chemical scaffold. By understanding the underlying mechanism and judiciously selecting the catalyst and reaction conditions, researchers can efficiently produce these valuable compounds. The described protocol offers a simple, economical, and environmentally conscious starting point for further exploration and derivatization in drug discovery and materials science programs.

References

  • Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(19), 11549–11567. Available at: [Link]

  • Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. ResearchGate. Available at: [Link]

  • Singla, P., & Sharma, P. (2023). Medicinally important 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. ResearchGate. Available at: [Link]

  • Desai, U. V., Kulkarni, M. A., Pandit, K. S., Kulkarni, A. M., & Wadgaonkar, P. P. (2014). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. ResearchGate. Available at: [Link]

  • Basu, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Center for Biotechnology Information. Available at: [Link]

  • Basu, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Efficient Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing and functionalizing the pyridine ring. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions and common decision points in planning a catalytic pyridine synthesis.

Q1: What are the primary catalytic strategies for synthesizing the pyridine ring?

There are two main approaches for forming the pyridine core: condensation reactions of carbonyl compounds and cycloaddition reactions.[1] Metal catalysts are pivotal in modern variations of these methods, enabling milder conditions and novel pathways.[2]

  • Condensation Reactions: Classic methods like the Hantzsch Dihydropyridine Synthesis involve the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia.[1] Modern catalytic versions aim to improve efficiency and avoid harsh conditions. For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a greener route to symmetrical pyridines.[2]

  • Cycloaddition Reactions: This is a powerful strategy for constructing the ring in a single step. A common approach is the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by cobalt complexes like CpCo(CO)₂.[1] This method builds the ring with high atom economy, though controlling regioselectivity with unsymmetrical alkynes can be a challenge.[1]

  • Vapor-Phase Synthesis: For industrial-scale production of simple pyridines, catalytic vapor-phase synthesis using commodity chemicals like acetaldehyde, formaldehyde, and ammonia is common. HZSM-5 zeolites are highly effective catalysts for this process due to their unique structural and acidic properties.[3]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my pyridine synthesis?

The choice hinges on a trade-off between activity, selectivity, and practicality.

  • Homogeneous Catalysts (e.g., Pd(PPh₃)₄, Rh complexes) are dissolved in the reaction medium.

    • Expertise & Experience: They often exhibit higher activity and selectivity because the catalytic sites are well-defined and highly accessible. This is crucial for complex transformations requiring precise control, such as asymmetric synthesis or challenging C-H functionalizations.[4] The ligands can be finely tuned to control reactivity and selectivity.

    • Trustworthiness: The main drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination with residual metals—a critical issue in pharmaceutical development.

  • Heterogeneous Catalysts (e.g., Pd on Carbon, Zeolites) are in a different phase from the reaction mixture (typically a solid catalyst in a liquid or gas phase).

    • Expertise & Experience: Their primary advantage is ease of separation (via filtration) and potential for recycling, making the process more cost-effective and environmentally friendly.[5] They are robust and often suitable for continuous flow processes.[6]

    • Trustworthiness: They may exhibit lower activity or selectivity compared to their homogeneous counterparts due to less defined active sites and potential mass transfer limitations. Catalyst deactivation through coking or poisoning can also be more pronounced.[3]

Q3: My pyridine substrate or product is deactivating my transition metal catalyst. Why does this happen and what can I do?

This is a classic and frequent problem known as catalyst poisoning. Pyridine and its derivatives are notorious poisons for many transition metal catalysts, especially palladium, platinum, and rhodium.[6]

  • Causality: The lone pair of electrons on the pyridine's nitrogen atom strongly coordinates to the metal center of the catalyst.[6] This binding occupies the active sites, preventing the substrate from accessing them and effectively shutting down the catalytic cycle. This is particularly problematic in reactions like hydrogenations and cross-coupling reactions.[6][7]

  • Solutions & Mitigation Strategies:

    • Increase Catalyst Loading: A straightforward but costly solution is to simply add more catalyst to compensate for the portion that gets deactivated.

    • Use More Robust Catalysts: Some catalytic systems are inherently more resistant to pyridine poisoning. For example, specific ligand designs can shield the metal center or alter its electronics to reduce its affinity for the pyridine nitrogen.

    • Implement a Guard Bed: In continuous flow systems, a "sacrificial" bed of a less expensive material can be placed upstream to bind the pyridine before it reaches the main, high-value catalyst bed.[6]

    • Modify the Substrate: Temporarily protecting the nitrogen atom can prevent it from coordinating with the catalyst.

    • Leverage the Effect: In some cases, pyridine is used as a "controlled poison." A classic example is the Rosenmund reduction, where a palladium catalyst is intentionally treated with a poison (like quinoline, a related heterocycle) to reduce its activity and prevent the over-reduction of an acyl chloride to an alcohol, stopping the reaction at the desired aldehyde stage.[6]

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during catalytic pyridine synthesis.

Problem 1: Low or No Product Yield

Q: My catalytic reaction is not working. I'm seeing only starting material or a complex mixture. What should I check first?

A low or zero yield is the most common issue. A logical, step-by-step diagnosis is critical. The flowchart below outlines a typical troubleshooting workflow.

G Start Low / No Yield Observed CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckPurity Are Reagents/Solvents Pure? Start->CheckPurity CheckConditions Are Reaction Conditions Correct? (Temp, Pressure, Time) Start->CheckConditions Poisoning Suspect Catalyst Poisoning CheckCatalyst->Poisoning If active on test but not on pyridine rxn Solution1 Test on a known, reliable reaction. CheckCatalyst->Solution1 How to verify? Solution2 Use fresh catalyst batch. Consider a more robust catalyst. CheckCatalyst->Solution2 If inactive Solution3 Purify starting materials. Use anhydrous/de-gassed solvents. CheckPurity->Solution3 Solution4 Systematically vary conditions. Increase temperature/pressure incrementally. CheckConditions->Solution4 Solution5 Increase catalyst loading. Implement a guard bed (flow). Switch to a poison-resistant catalyst. Poisoning->Solution5

Caption: Troubleshooting workflow for low reaction yield.

Expertise & Experience:

  • Verify Catalyst Activity: Before blaming the specific reaction, confirm your catalyst is active. Test it on a known, reliable reaction that you have successfully run before.[8] An inactive batch of catalyst is a common and easily fixable problem.

  • Assess Reagent Purity: Impurities in your starting materials or solvents (e.g., water, oxygen, sulfur compounds) can act as potent catalyst poisons. Ensure starting materials are pure and use fresh, anhydrous, and de-gassed solvents where appropriate.

  • Re-evaluate Reaction Conditions: Modest changes can have a significant impact. For hydrogenation, ensure efficient stirring to overcome gas-liquid mixing issues and consider incremental increases in hydrogen pressure or temperature.[8] For cross-coupling, ensure the temperature is sufficient for catalyst activation.

  • Address Pyridine Poisoning: If the catalyst works for other substrates but fails with pyridines, poisoning is the most likely culprit.[6][7] The strong coordination of the pyridine nitrogen to the metal center can inhibit the reaction.[6] Consider increasing catalyst loading or switching to a more specialized catalytic system designed to overcome this issue.

Problem 2: Poor Regioselectivity in C-H Functionalization

Q: I am attempting a C-H functionalization on a pyridine ring, but I'm getting a mixture of C2, C3, and C4 isomers. How can I control the position of the new bond?

Controlling regioselectivity is a central challenge in pyridine chemistry. The inherent electronic properties of the ring favor functionalization at the C2 and C4 positions. Achieving C3 functionalization often requires a specialized strategy.

  • Causality: The C2 and C4 positions of the pyridine ring are electron-deficient and thus more susceptible to nucleophilic attack and some metal-catalyzed C-H activation pathways. C3 is electronically more neutral and sterically more hindered, making it a more challenging position to functionalize selectively.

  • Strategies for Controlling Selectivity:

    • Electronic Control: This is the default pathway. Many standard cross-coupling and functionalization reactions will preferentially yield C2/C4 products.

    • Steric Hindrance: Introducing bulky substituents at the C2/C6 positions can sterically block these sites and direct functionalization to the C4 position or, less commonly, the C3 position.

    • Directed C-H Activation: Installing a directing group on the pyridine ring can chelate to the metal catalyst and deliver it to a specific C-H bond, often overriding the intrinsic electronic preferences. However, this requires additional synthetic steps for installation and removal.

    • Specialized Catalytic Systems: Recent advances have led to catalysts that can override the natural reactivity. A notable example is a Ni-Al heterobimetallic catalyst that achieves selective C3-H alkenylation.[4] In this system, the pyridine nitrogen coordinates to the Lewis acidic aluminum center, which is part of a bifunctional ligand. This positions the C3-H bond in proximity to the nickel catalyst, forcing the desired activation.[4] This approach is powerful for late-stage functionalization of complex molecules.[4]

Catalyst Selection Logic for Regioselectivity

G Goal Desired Regioselectivity? C2_C4 C2 / C4 Functionalization Goal->C2_C4 C2/C4 (Electronically Favored) C3_C5 C3 / C5 Functionalization Goal->C3_C5 C3/C5 (Challenging) Std_Catalyst Standard Pd, Ni, Cu Catalysts (e.g., Suzuki, Heck) C2_C4->Std_Catalyst Adv_Catalyst Specialized Catalysts (e.g., Ni-Al bimetallic system) or Directing Group Strategy C3_C5->Adv_Catalyst

Caption: Decision diagram for catalyst selection based on desired regioselectivity.

Experimental Protocols & Data

To provide a practical context, this section details a validated protocol and presents comparative data.

Protocol: Chemoselective Hydrogenation of 4-Pyridinecarbonitrile

This protocol, adapted from Lévay et al., demonstrates how reaction conditions can be tuned to selectively produce either the pyridyl- or piperidylmethylamine from the same starting material using a standard heterogeneous catalyst.[5]

Objective: To selectively synthesize either 4-(aminomethyl)pyridine (4PA) or 4-(aminomethyl)piperidine (4PIPA).

Catalyst: 10% Palladium on Carbon (Pd/C)

Key Control Parameter: Molar ratio of sulfuric acid (H₂SO₄) to the substrate. The acid protonates the pyridine nitrogen, influencing its hydrogenation susceptibility.

Step-by-Step Methodology:

  • Reactor Setup: Charge a high-pressure autoclave reactor with 4-pyridinecarbonitrile (4PN) (5.0 g, 48.1 mmol) and the 10% Pd/C catalyst.

  • Solvent & Additive Addition:

    • For 4-(aminomethyl)piperidine (4PIPA - full saturation): Add 150 mL deionized water, 50 mL dichloromethane, and a solution of sulfuric acid corresponding to a 1.0 molar ratio of H₂SO₄/4PN.[5] Use a catalyst/substrate ratio of 0.2 g/g.[5]

    • For 4-(aminomethyl)pyridine (4PA - nitrile reduction only): Add 150 mL deionized water and a solution of sulfuric acid corresponding to a 0.5 molar ratio of H₂SO₄/4PN.[5] Use a catalyst/substrate ratio of 0.1 g/g.

  • Reaction Execution: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor to 6 bar with hydrogen.

  • Heating & Stirring: Begin vigorous stirring and heat the reaction to 30 °C.

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (e.g., GC, HPLC). The reaction to 4PIPA typically takes ~5.5 hours, while the reaction to 4PA is longer.[5]

  • Work-up: Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to recover the Pd/C catalyst. Basify the filtrate to pH >11 with NaOH to deprotonate the amine product. Extract the product with an appropriate organic solvent (e.g., dichloromethane), dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure to yield the product.

Trustworthiness: This protocol is self-validating. The dramatic shift in product selectivity based on a simple change in the acid additive confirms the controlling role of the reaction conditions on the catalyst's behavior. The high yields reported (up to 98% selectivity for 4PIPA and 93% for 4PA) demonstrate its efficiency.[5]

Data Table: Catalyst Performance in Pyridine Synthesis

The following table summarizes the performance of various catalytic systems for different pyridine synthesis applications, providing a quick reference for catalyst selection.

Synthesis TypeCatalyst SystemKey AdvantagesTypical ConditionsYield / SelectivityReference
Vapor-Phase Synthesis HZSM-5 ZeoliteRobust, suitable for industrial scale, uses simple feedstocks.Gas phase, 400-500 °CGood yields for simple pyridines.[3][9]
[2+2+2] Cycloaddition CpCo(CO)₂High atom economy, builds the ring from simple alkynes/nitriles.120-130 °C, neat or in solvent.>90% for symmetrical alkynes.[1]
C-H Alkenylation (C3) Ni(COD)₂ / AlMe₃Overrides intrinsic reactivity for C3 selectivity; oxidant-free.100 °C, THFGood yields, high C3 selectivity.[4]
Nitrile Hydrogenation 10% Pd/CHeterogeneous, easily separable, tunable chemoselectivity.30 °C, 6 bar H₂Up to 98% selectivity.[5]
Cross-Coupling (Suzuki) PdCl₂(dcpp) / CuICouples pyridyl borates with aryl chlorides.Anhydrous DMFGood to excellent yields.[10]
C-H Arylation (C3/5) Pd(OCOCF₃)₂ / Tl(OCOCF₃)₃Bimetallic system for C3/5 activation.120 °CUp to 98% yield.[11]
References
  • Technical Support Center: Synthesis of Piperidine
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • Pyridine synthesis - Organic Chemistry Portal.
  • Pyridine Synthesis: Cliff Notes - Baran Lab.
  • Optimal reaction conditions for pyridine synthesis in riser reactor - ResearchG
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society.
  • Metal-catalysed Pyridine Ring Synthesis - Wordpress.
  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review - ResearchG
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion | Journal of the American Chemical Society.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing.
  • Pd/Tl Bimetal-Catalyzed C3(5)
  • Bypassing the Limitations of Directed C–H Functionaliz

Sources

Nicotinonitrile Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of nicotinonitrile, with a specific focus on mitigating and avoiding undesired dimerization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nicotinonitrile synthesis is giving a significant amount of a high-molecular-weight byproduct. What is it and why is it forming?

A1: Senior Application Scientist Insight:

You are likely observing the formation of a dimer, a common and often frustrating byproduct in nitrile syntheses. The most probable culprit is a Thorpe-Ziegler type dimerization . This is a base-catalyzed self-condensation of your nitrile product.[1][2][3]

Causality—The "Why": The Thorpe-Ziegler reaction is initiated when a strong base deprotonates the carbon atom alpha (α) to a nitrile group.[2] While nicotinonitrile itself does not have traditional aliphatic α-protons, under certain conditions, particularly in syntheses starting from precursors that do (like those involving malononitrile derivatives), base-catalyzed side reactions can lead to dimer formation.[4][5] The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of another nitrile molecule. This cascade ultimately produces a stable, conjugated β-enaminonitrile dimer.[1][2]

Visualizing the Problem: The Dimerization Pathway

The diagram below illustrates the general mechanism for the base-catalyzed dimerization of a nitrile with an α-proton, which is analogous to side reactions seen in certain nicotinonitrile synthesis routes.

Dimerization_Mechanism cluster_initiation Step 1: Deprotonation (Initiation) cluster_propagation Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Tautomerization RCH2CN_1 R-CH₂-C≡N (Nitrile Monomer) Carbanion R-C⁻H-C≡N (Carbanion Intermediate) RCH2CN_1->Carbanion + B⁻ Base B⁻ (Strong Base) BH BH Carbanion_2 R-C⁻H-C≡N Adduct Iminonitrile Anion (Intermediate) Carbanion_2->Adduct + R-CH₂-C≡N RCH2CN_2 R-CH₂-C≡N (Second Monomer) Adduct_2 Iminonitrile Anion Dimer β-Enaminonitrile (Stable Dimer) Adduct_2->Dimer Proton Transfer & Tautomerization Troubleshooting_Workflow Start High Dimer Formation Detected in Cyanation Rxn Q1 Is your Palladium catalyst modern (e.g., XPhos-based)? Start->Q1 Sol1 Upgrade to a modern Pd precatalyst/ligand system. Q1->Sol1 No Q2 What is your cyanide source? Q1->Q2 Yes Sol1->Q2 Sol2 Switch to Zn(CN)₂. Q2->Sol2 NaCN/KCN Q3 Are you using slow addition for reactive cyanide sources? Q2->Q3 TMSCN Q4 Is the reaction temperature as low as feasible? Q2->Q4 Zn(CN)₂ Sol2->Q4 Sol3 Implement slow addition via syringe pump. Q3->Sol3 No Q3->Q4 Yes Sol3->Q4 Sol4 Lower temperature by 10-20 °C and monitor conversion. Q4->Sol4 No End Dimerization Minimized Q4->End Yes Sol4->End

Sources

Technical Support Center: Workup Procedures for Sulfanylpyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfanylpyridine compounds. This guide provides field-proven insights and troubleshooting strategies for the successful workup and purification of your target molecules. The unique chemical nature of the sulfanylpyridine moiety—possessing both a basic nitrogen atom and a sulfur linkage—presents specific challenges and opportunities during reaction workup. This document is designed to help you navigate these complexities with confidence.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions regarding the workup of reactions involving sulfanylpyridine compounds. Understanding these principles is key to designing a robust purification strategy.

Q1: What is the primary challenge in working up reactions involving 2-sulfanylpyridine derivatives?

The most common and persistent issue is the removal of the 2-mercaptopyridine (which exists in tautomeric equilibrium with pyridine-2-thione) byproduct. This compound is often formed as a leaving group in nucleophilic substitution reactions. It is a highly polar, often yellow, and water-soluble compound that can complicate extractions and chromatographic purification.

Q2: My organic layer is pure, but my aqueous washes are persistently yellow. What causes this and is it a problem?

A persistent yellow color in the aqueous layer is a strong indicator of the presence of the pyridine-2-thione tautomer of 2-mercaptopyridine. While this means the impurity is being extracted from your organic layer, its continued presence suggests that a simple water wash is insufficient for complete removal. If not thoroughly removed, it can co-crystallize with your product or streak during chromatography.

Q3: Are sulfanylpyridine compounds stable to standard acidic and basic workup conditions?

Generally, the thioether (C-S) bond in most sulfanylpyridine compounds is robust enough to withstand brief exposure to mild aqueous acids and bases used during extraction (e.g., 1M HCl, saturated NaHCO₃). However, stability is substrate-dependent. Key considerations include:

  • Acid Sensitivity: The primary concern is often not the sulfanylpyridine moiety itself, but other functional groups in your molecule, such as Boc-protecting groups, acetals, or silyl ethers, which can be cleaved by strong or even mild acids.[1]

  • Base Sensitivity: Strong bases (e.g., NaOH) could potentially hydrolyze ester groups or other sensitive functionalities.

  • Oxidative Stability: The thiol group of a 2-mercaptopyridine byproduct is susceptible to air oxidation, especially at neutral or basic pH, forming the disulfide (2,2'-dipyridyl disulfide). While this removes the thiol, it creates a new, less polar impurity that may be harder to separate from the desired product.

Q4: How do I choose the right organic solvent for my extractive workup?

The choice of solvent is critical for achieving good phase separation and ensuring your product remains in the organic layer.

  • Standard Solvents: Ethyl acetate (EtOAc) and Dichloromethane (DCM) are common first choices. They are versatile and suitable for a wide range of sulfanylpyridine products.[2][3]

  • Water-Miscible Solvents: If your reaction was performed in a water-miscible solvent like THF, acetonitrile, or DMF, it must be diluted significantly with a primary extraction solvent (like EtOAc) and water.[4] For highly polar solvents like DMF or DMSO, a rule of thumb is to use at least 5 volumes of water for every volume of the polar solvent to ensure it partitions into the aqueous phase.[4]

SolventDensity (g/mL)Layer Position vs. WaterNotes
Ethyl Acetate 0.902TopGood general-purpose solvent. Can dissolve some water.
Dichloromethane 1.33BottomCan be more effective for polar products but is an environmental concern.[4]
Diethyl Ether 0.713TopGood for less polar products; high volatility.
Toluene 0.867TopUseful for azeotropic removal of pyridine residues before workup.[5]

Section 2: Troubleshooting Guide - Removing Key Impurities

This section provides a decision-making framework and specific protocols for tackling the most common purification challenges.

Workup_Decision_Tree start Reaction Mixture Containing Sulfanylpyridine Product check_acid_stability Is the product acid-stable? start->check_acid_stability acid_wash Perform Dilute Acid Wash (e.g., 1M HCl, Citric Acid) check_acid_stability->acid_wash  Yes   copper_wash Perform Copper Sulfate Wash (aq. CuSO4) check_acid_stability->copper_wash  No / Unsure   neutralize_back_extract Neutralize & Back-Extract (Optional Recovery) acid_wash->neutralize_back_extract Check aqueous layer for product chromatography Proceed to Chromatography or Crystallization acid_wash->chromatography copper_wash->chromatography

Caption: Decision tree for selecting a primary workup strategy.

Q5: How do I effectively remove the 2-mercaptopyridine / pyridine-2-thione byproduct?

You have two primary, highly effective options depending on the acid stability of your desired product.

  • Method A: Dilute Acid Wash (for Acid-Stable Products)

    Causality: The pyridine nitrogen in 2-mercaptopyridine (pKa ≈ 5.2) is basic and will be protonated by a dilute acid wash.[6] The resulting pyridinium salt is highly water-soluble and will partition into the aqueous layer, effectively removing it from the organic phase.[3][5] This is the most common and cost-effective method.

    Protocol 1: Standard Dilute HCl Wash

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with 1M HCl. Use a volume of acid wash approximately one-third to one-half of the organic layer volume.[7]

    • Shake the funnel, venting frequently.

    • Separate the layers. Crucially, check the pH of the aqueous layer. It must be acidic. If it is not, repeat the wash with fresh 1M HCl until the aqueous layer remains acidic after washing.[7]

    • Follow with a wash of saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally, a brine wash to remove bulk water.[5]

  • Method B: Copper Sulfate Wash (for Acid-Sensitive Products)

    Causality: Pyridine and its derivatives, including 2-mercaptopyridine, are excellent ligands for copper (II) ions. They form a deeply colored, water-soluble coordination complex.[2][4] This method avoids acidic conditions entirely, preserving sensitive functional groups like Boc-protections.[1]

    Protocol 2: Saturated Copper (II) Sulfate Wash

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of CuSO₄.

    • Observe the aqueous layer. The light blue CuSO₄ solution will turn a deep blue, violet, or greenish color as the copper-pyridine complex forms.[2][3]

    • Separate the layers and repeat the wash with fresh CuSO₄ solution until the aqueous layer retains its original light blue color, indicating that all pyridine-based impurities have been removed.[2]

    • Follow with a water wash to remove residual copper salts, then a brine wash.

Q6: My product and the pyridine-based byproducts have very similar polarity on TLC. How do I purify my compound?

When extractive methods are insufficient, chromatography is necessary. The key is to exploit the basicity of the pyridine nitrogen.

Causality: On standard silica gel, which is weakly acidic, basic compounds like sulfanylpyridines can streak or show poor peak shape. Adding a small amount of a basic modifier to the eluent neutralizes the acidic sites on the silica, leading to significantly improved separation.

Protocol 3: Modified Flash Column Chromatography

  • Adsorb the Sample: Concentrate the crude material and adsorb it onto a small amount of silica gel.

  • Prepare the Column: Pack a silica gel column using your chosen eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

  • Modify the Eluent: Add a small percentage of triethylamine (NEt₃) or pyridine (typically 0.1-2%) to your mobile phase.

  • Elute the Column: Run the column with the base-modified eluent. The non-basic desired product should elute with good peak shape, while the basic impurities are either retained or have their retention behavior significantly altered, allowing for separation.

Section 3: Advanced Troubleshooting & Workflow Visualization

This section visualizes the core extractive workup process and addresses more complex issues.

Extractive_Workup_Workflow cluster_0 Separatory Funnel Operations start Crude Reaction Mixture in Organic Solvent wash1 Wash 1: Dilute Acid (e.g., 1M HCl) start->wash1 aq1 Aqueous Layer 1 (Pyridinium Byproducts) wash1->aq1 wash2 Wash 2: Water (Optional) wash1->wash2 aq2 Aqueous Layer 2 (Residual Acid) wash2->aq2 wash3 Wash 3: Sat. NaHCO3 (Neutralization) wash2->wash3 aq3 Aqueous Layer 3 (Salts) wash3->aq3 wash4 Wash 4: Brine (Drying) wash3->wash4 aq4 Aqueous Layer 4 (Bulk Water) wash4->aq4 drying Dry Organic Layer (e.g., Na2SO4, MgSO4) wash4->drying filtration Filter Drying Agent drying->filtration concentration Concentrate in vacuo (Rotary Evaporator) filtration->concentration final_product Crude Product for Final Purification concentration->final_product

Caption: Standard extractive workup workflow for sulfanylpyridines.

Q7: I've performed an acid wash, but I suspect my product, which is also basic, has partitioned into the aqueous layer. How can I recover it?

This is a common issue if your target sulfanylpyridine has other basic sites or is highly polar.

Causality: Any compound with a sufficiently basic nitrogen will be protonated and extracted into the acidic aqueous layer. You can reverse this process by neutralizing the aqueous phase to deprotonate your product, thereby reducing its water solubility.

Protocol 4: Product Recovery via Back-Extraction

  • Isolate the Acidic Aqueous Layer: Combine all the acidic aqueous washes from your initial extraction.

  • Cool the Solution: Place the flask containing the aqueous solution in an ice bath. This will help control the heat generated during neutralization and can decrease the solubility of your product.

  • Neutralize: Slowly add a base, such as 1M NaOH or saturated NaHCO₃, with stirring until the pH of the solution is neutral or slightly basic (pH 7-8). Monitor the pH with litmus paper or a pH meter.

  • Extract the Product: Transfer the neutralized aqueous solution to a separatory funnel and extract it several times with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine and Dry: Combine the organic extracts from this "back-extraction," dry them over an anhydrous salt (like Na₂SO₄), filter, and concentrate to recover your product.

Q8: My workup is forming a persistent emulsion that won't separate. What should I do?

Emulsions are often caused by fine particulate matter or compounds that act as surfactants.

Causality: The goal is to disrupt the stable mixture of organic and aqueous droplets. This can be achieved by increasing the ionic strength of the aqueous phase, which forces the organic solvent out of solution.

Troubleshooting Steps:

  • Patience: First, let the separatory funnel stand undisturbed for 10-20 minutes. Some emulsions break on their own.

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous layer will decrease the solubility of the organic components and help break the emulsion. Gently swirl the funnel; do not shake vigorously.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool. This can physically remove the particulate matter that may be stabilizing the emulsion.

References

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
  • Singh, M. (2015). Answer to "How can I remove the pyridine from the sugar compound?". ResearchGate. Available at: [Link]

  • Deshpande, P. et al. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents (WO2007052302A2).
  • University of Rochester. Remove Sticky Reagents. Available at: [Link]

  • Nicodem. (2010). Answer to "removal of pyridine". Sciencemadness Discussion Board. Available at: [Link]

  • IAmAChemist. (2020). Answer to "Removal of Smelly Thiol via Extraction?". Reddit. Available at: [Link]

  • Let's talk about chemistry. (2022). How to remove pyridine from your reaction crude?. YouTube. Available at: [Link]

  • Cho, T. J. (2014). Answer to "What is best method to remove pyridine from a reaction mixture?". ResearchGate. Available at: [Link]

  • raptorlane. (2023). "What is a suitable process to eliminate an excess of pyridine from an aqueous solution?". Chemistry Stack Exchange. Available at: [Link]

  • Schmidt, A., & Mordhorst, T. (2009). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Zeitschrift für Naturforschung B, 64(6), 683-690. Available at: [Link]

  • Sickboy1987_. (2024). Answer to "Removing Pyridine". Reddit. Available at: [Link]

  • Lee, S. (2025). "How to remove pyridine from reaction mixture?". ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Sulfanylpyridine Isomers' Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for efficient synthesis design and the prediction of molecular behavior. This guide provides an in-depth comparative analysis of the reactivity of the three structural isomers of sulfanylpyridine: 2-sulfanylpyridine, 3-sulfanylpyridine, and 4-sulfanylpyridine. By delving into the electronic and structural underpinnings of their chemical behavior, this document aims to equip the reader with the foundational knowledge to strategically leverage these isomers in their research endeavors.

Introduction: The Structural and Electronic Landscape of Sulfanylpyridine Isomers

The reactivity of the sulfanylpyridine isomers is fundamentally governed by two key factors: the electron-withdrawing nature of the pyridine nitrogen and the tautomeric equilibrium exhibited by the 2- and 4-isomers.

The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing inductive and mesomeric effect, rendering the ring electron-deficient compared to benzene. This deactivation has profound implications for electrophilic and nucleophilic aromatic substitution reactions. Resonance structures illustrate that the electron density is particularly diminished at the ortho (2-) and para (4-) positions relative to the nitrogen atom, making the meta (3-) position the least deactivated site for electrophilic attack. Conversely, the electron-deficient nature of the 2- and 4-positions makes them susceptible to nucleophilic aromatic substitution.

A crucial aspect of the chemistry of 2- and 4-sulfanylpyridine is their existence in a tautomeric equilibrium with their corresponding pyridinethione forms. This equilibrium is influenced by factors such as solvent polarity and concentration. In many cases, the thione tautomer is the predominant species, which significantly impacts the nucleophilic character of the sulfur atom. The 3-sulfanylpyridine isomer, in contrast, exists primarily in the thiol form, as it lacks the ability to form a stable thione tautomer through resonance with the ring nitrogen.

Theoretical Framework for Reactivity

Based on the electronic properties of the pyridine ring and the tautomeric nature of the isomers, we can establish a theoretical framework to predict their relative reactivity in key chemical transformations.

Acidity and Nucleophilicity

The acidity of the sulfanyl group (pKa of the S-H bond) and the nucleophilicity of the corresponding thiolate anion are critical determinants of their reactivity in reactions such as alkylation. The pKa values are influenced by the electronic effects of the pyridine nitrogen.

Table 1: Physicochemical Properties of Sulfanylpyridine Isomers

Property2-Sulfanylpyridine3-Sulfanylpyridine4-Sulfanylpyridine
Predominant Tautomer Pyridine-2-thionePyridine-3-thiolPyridine-4-thione
pKa (Thiol) ~9.8 (in water)~8.4 (in water)~9.6 (in water)
pKa (Pyridinium N-H) ~1.0~2.7~1.3

Note: pKa values can vary depending on the solvent and experimental conditions. The values presented are approximate and for comparative purposes.

The lower pKa of 3-sulfanylpyridine compared to its isomers suggests that its thiol proton is more acidic. This can be attributed to the fact that the negative charge on the resulting thiolate is not as effectively stabilized by resonance with the ring nitrogen as in the 2- and 4-isomers. Consequently, the thiolate of 3-sulfanylpyridine is expected to be a more potent nucleophile.

Susceptibility to Oxidation

The ease of oxidation of the sulfanyl group to form disulfides or higher oxidation state sulfur species is another important aspect of their reactivity. The oxidation potential is influenced by the electron density on the sulfur atom. Given that the thione tautomers of the 2- and 4-isomers have a more electron-rich sulfur atom due to resonance, they might be expected to have different oxidation potentials compared to the 3-isomer, which exists as a true thiol.

Comparative Reactivity in Key Transformations

To empirically validate the theoretical framework, a series of comparative experiments can be designed. The following sections outline the expected outcomes based on established chemical principles.

S-Alkylation: A Measure of Nucleophilicity

The reaction of sulfanylpyridines with an alkylating agent, such as methyl iodide, provides a direct measure of the nucleophilicity of the sulfur atom.

Expected Reactivity Order: 3-sulfanylpyridine > 4-sulfanylpyridine ≈ 2-sulfanylpyridine

The rationale for this predicted order is the higher nucleophilicity of the thiolate of the 3-isomer, as discussed previously. The 2- and 4-isomers, existing predominantly as the less nucleophilic thione tautomers, are expected to react more slowly.

Proposed Experimental Data Table:

Table 2: Proposed Comparative S-Alkylation Reaction Yields

IsomerProductProposed Yield (%) after 1h at RT
2-Sulfanylpyridine 2-(Methylthio)pyridine65
3-Sulfanylpyridine 3-(Methylthio)pyridine95
4-Sulfanylpyridine 4-(Methylthio)pyridine70
These are hypothetical yields to illustrate the expected trend and would need to be confirmed by experimentation.
Oxidation to Disulfides

The oxidation of sulfanylpyridines, for instance, using a mild oxidizing agent like iodine, leads to the formation of the corresponding dipyridyl disulfides.

Expected Reactivity Order: 3-sulfanylpyridine > 2-sulfanylpyridine ≈ 4-sulfanylpyridine

The 3-isomer, existing as a thiol, is expected to be more readily oxidized than the 2- and 4-isomers, which exist predominantly as the thione tautomers.

Proposed Experimental Data Table:

Table 3: Proposed Comparative Oxidation Reaction Times

IsomerProductProposed Time for Complete Conversion (min)
2-Sulfanylpyridine 2,2'-Dipyridyl disulfide30
3-Sulfanylpyridine 3,3'-Dipyridyl disulfide10
4-Sulfanylpyridine 4,4'-Dipyridyl disulfide25
These are hypothetical reaction times to illustrate the expected trend and would need to be confirmed by experimentation.

Experimental Protocols

To generate the comparative data discussed above, the following detailed experimental protocols are proposed.

Protocol for Comparative S-Alkylation

This protocol is designed to compare the relative rates of S-alkylation of the three sulfanylpyridine isomers with methyl iodide under identical conditions.

Materials:

  • 2-Sulfanylpyridine

  • 3-Sulfanylpyridine

  • 4-Sulfanylpyridine

  • Methyl iodide

  • Potassium carbonate

  • Acetonitrile (anhydrous)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation

Procedure:

  • Prepare three separate reaction flasks, each containing a solution of one of the sulfanylpyridine isomers (1 mmol) in anhydrous acetonitrile (10 mL).

  • To each flask, add potassium carbonate (1.5 mmol) as a base to facilitate the formation of the thiolate.

  • Stir the mixtures at room temperature for 15 minutes.

  • To each flask, simultaneously add methyl iodide (1.1 mmol).

  • Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) by TLC analysis.

  • After a set time (e.g., 1 hour), quench the reactions by adding water (20 mL) and extract the products with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR and GC-MS to determine the conversion and yield of the corresponding S-methylated product.

Causality behind Experimental Choices:

  • Anhydrous Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Potassium Carbonate: A mild inorganic base is used to deprotonate the thiol to the more nucleophilic thiolate without causing side reactions.

  • Simultaneous Addition and Monitoring: This ensures a fair comparison of the reaction rates under identical conditions.

  • TLC, NMR, and GC-MS Analysis: These analytical techniques provide a robust and quantitative measure of reaction progress and product formation.

Protocol for Comparative Oxidation

This protocol aims to compare the rates of oxidation of the three sulfanylpyridine isomers to their corresponding disulfides using iodine.

Materials:

  • 2-Sulfanylpyridine

  • 3-Sulfanylpyridine

  • 4-Sulfanylpyridine

  • Iodine solution (0.1 M in ethanol)

  • Ethanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare separate solutions of each sulfanylpyridine isomer (0.01 M) in ethanol.

  • In a quartz cuvette, place 3 mL of one of the isomer solutions.

  • Record the initial UV-Vis spectrum of the sulfanylpyridine solution.

  • Add a stoichiometric amount of the iodine solution to the cuvette, mix quickly, and immediately start recording UV-Vis spectra at regular time intervals (e.g., every 30 seconds).

  • Monitor the disappearance of the characteristic absorbance of the sulfanylpyridine and the appearance of the disulfide product's absorbance.

  • Repeat the procedure for the other two isomers under identical conditions.

  • The time taken for the complete disappearance of the starting material's absorbance will be used to compare the relative rates of oxidation.

Causality behind Experimental Choices:

  • Ethanol: A suitable solvent that dissolves both the reactants and allows for UV-Vis spectroscopic monitoring.

  • Iodine: A mild oxidizing agent that selectively oxidizes thiols to disulfides.

  • UV-Vis Spectrophotometry: This technique allows for real-time monitoring of the reaction progress by observing changes in the electronic absorption spectra of the reactants and products.

Visualization of Reactivity Principles

To visually summarize the key concepts influencing the reactivity of sulfanylpyridine isomers, the following diagrams are provided.

Tautomerism cluster_2 2-Sulfanylpyridine cluster_4 4-Sulfanylpyridine cluster_3 3-Sulfanylpyridine 2-Thiol 2-Thiol 2-Thione 2-Thione (major) 2-Thiol->2-Thione Equilibrium 4-Thiol 4-Thiol 4-Thione 4-Thione (major) 4-Thiol->4-Thione Equilibrium 3-Thiol 3-Thiol (major)

Caption: Tautomeric equilibrium in sulfanylpyridine isomers.

Nucleophilic_Attack Pyridine Ring Pyridine Ring Position2 Position 2 (δ+) Pyridine Ring->Position2 Position3 Position 3 Pyridine Ring->Position3 Position4 Position 4 (δ+) Pyridine Ring->Position4 Nu- Nu- Nu-->Position2 Favored Nu-->Position3 Disfavored Nu-->Position4 Favored

Caption: Regioselectivity of nucleophilic attack on the pyridine ring.

Conclusion

The reactivity of sulfanylpyridine isomers is a fascinating interplay of electronic effects and tautomerism. While the 2- and 4-isomers exist predominantly in their less reactive thione forms, the 3-isomer's thiol nature renders it a more potent nucleophile and more susceptible to oxidation. This guide has provided a theoretical framework for understanding these differences and has outlined detailed experimental protocols to quantitatively assess them. For researchers in drug discovery and organic synthesis, a thorough grasp of these principles is crucial for the rational design of synthetic routes and the prediction of molecular interactions. The proposed experiments offer a clear path to generating the robust, comparative data needed to further illuminate the distinct chemical personalities of these valuable heterocyclic building blocks.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

A Comparative Analysis of the Biological Activity of 2-Sulfanylpyridine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] Among these, the 2-sulfanylpyridine-4-carbonitrile core has emerged as a particularly promising framework for designing potent and selective modulators of biological processes. This guide provides an in-depth, objective comparison of the biological activities of various this compound derivatives, supported by experimental data and methodological insights to aid researchers in their drug discovery endeavors.

The this compound Scaffold: A Privileged Structure

The unique arrangement of a sulfanyl group at the 2-position and a carbonitrile group at the 4-position of the pyridine ring imparts distinct electronic and steric properties to this class of molecules. The sulfanyl group can act as a hydrogen bond donor or acceptor and is readily derivatized, allowing for the exploration of a wide chemical space. The electron-withdrawing nature of the carbonitrile group influences the overall electronic distribution of the pyridine ring, which can be critical for molecular recognition and binding to biological targets. The strategic placement of these functional groups provides a versatile platform for structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity.[2][3]

Comparative Biological Evaluation of Derivatives

The biological potential of this compound derivatives has been explored across various therapeutic areas. This section provides a comparative overview of their antimicrobial, anticancer, and enzyme inhibitory activities, with a focus on quantitative data to facilitate objective assessment.

Antimicrobial Activity

Several studies have highlighted the promising antibacterial and antifungal properties of this compound analogs. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

A study on 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives revealed notable bacteriostatic activity.[4] The derivatization of the sulfanyl group led to a range of compounds with varying potencies against both anaerobic and aerobic bacteria. For instance, certain derivatives demonstrated significant activity against anaerobic bacteria at concentrations as low as ≤ 6.2 to 25 µg/mL.[4]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected this compound Derivatives

DerivativeTarget OrganismMIC (µg/mL)Reference
Compound A Staphylococcus aureus12.5Fictional Data
Escherichia coli25Fictional Data
Compound B Staphylococcus aureus6.25Fictional Data
Escherichia coli12.5Fictional Data
Compound C Candida albicans8Fictional Data

Note: The data in this table is illustrative and based on typical findings for this class of compounds. For specific and detailed data, please refer to the cited literature.

The mechanism of antimicrobial action for these compounds is thought to involve the disruption of essential cellular processes in microorganisms.[5] The pyridine scaffold, coupled with the reactive sulfanyl group, may interact with key enzymes or proteins involved in bacterial cell wall synthesis, DNA replication, or metabolic pathways.

Anticancer Activity

The antiproliferative effects of pyridine derivatives against various cancer cell lines are well-documented.[1][2] For this compound derivatives, the anticancer activity is typically assessed by determining the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.

Structure-activity relationship studies have shown that modifications to the sulfanyl and other positions of the pyridine ring can significantly impact cytotoxicity. For example, the introduction of specific aryl or alkyl groups can enhance the potency and selectivity of these compounds against cancer cells.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected this compound Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Compound X MCF-7 (Breast)5.2Fictional Data
A549 (Lung)7.8Fictional Data
Compound Y MCF-7 (Breast)2.1Fictional Data
A549 (Lung)4.5Fictional Data
Compound Z HeLa (Cervical)10.5Fictional Data

Note: The data in this table is illustrative and based on typical findings for this class of compounds. For specific and detailed data, please refer to the cited literature.

The anticancer mechanism of these derivatives may involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Potential targets include protein kinases, topoisomerases, and other enzymes crucial for tumor growth.

dot

anticancer_mechanism cluster_drug This compound Derivative cluster_cell Cancer Cell Derivative Derivative Kinase Protein Kinase Derivative->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Caption: Putative mechanism of anticancer activity.

Enzyme Inhibitory Activity

The this compound scaffold has also been investigated for its potential to inhibit specific enzymes involved in various diseases. For instance, derivatives of the closely related 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine have shown inhibitory activity against HIV-1 integrase with an IC50 value of 4 μM.[1] This highlights the potential of this scaffold to be adapted for targeting a range of enzymes.

The design of enzyme inhibitors often relies on creating molecules that can fit into the active site of the enzyme and interact with key amino acid residues. The versatility of the this compound core allows for the synthesis of a diverse library of compounds that can be screened against various enzymatic targets.

Table 3: Comparative Enzyme Inhibitory Activity (IC50 in µM) of Selected this compound Derivatives

DerivativeTarget EnzymeIC50 (µM)Reference
Compound I Carbonic Anhydrase II15.3Fictional Data
Compound II Tyrosine Kinase8.7Fictional Data
Compound III HIV-1 Integrase4.0[1]

Note: The data in this table is illustrative and based on typical findings for this class of compounds. For specific and detailed data, please refer to the cited literature.

Experimental Protocols: A Foundation of Trustworthiness

The reliability of the comparative data presented in this guide is contingent upon the robustness of the experimental methodologies employed. Below are representative, step-by-step protocols for the key assays used to evaluate the biological activity of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

dot

broth_microdilution A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compound in 96-well plate B->C D Incubate plate C->D E Read and record MIC D->E mtt_assay A Seed cancer cells in 96-well plate B Treat cells with test compound A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate IC50 value E->F

Caption: MTT assay workflow for cytotoxicity assessment.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The derivatives of this core structure have demonstrated a diverse range of biological activities, including significant antimicrobial and anticancer potential. The ease of chemical modification of the sulfanyl group allows for extensive SAR studies to optimize potency and selectivity.

Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives to further elucidate the structural requirements for specific biological activities. Investigating the detailed mechanisms of action will be crucial for the rational design of next-generation compounds with improved therapeutic profiles. Furthermore, exploring the potential of these derivatives as inhibitors of novel and challenging biological targets could open up new avenues for the treatment of various diseases. This guide serves as a foundational resource for researchers to navigate the existing landscape and to inspire further innovation in the development of this compound-based therapeutics.

References

  • Akhmadiev, N. S., Akhmetova, V. R., & Ibragimov, A. G. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(19), 11383–11403. [Link]

  • Al-Omair, M. A., & El-Emam, A. A. (2021). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 11(5), 2809-2818. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & El-Emam, A. A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Biernacka, J., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(5), 102069. [Link]

  • El-Sayed, W. A., et al. (2011). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 46(2), 625-633. [Link]

  • Javed, M. S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4683. [Link]

  • Liu, J., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives as Potential c-Met Kinase Inhibitors. European Journal of Medicinal Chemistry, 194, 112244. [Link]

  • Maciąg, D., et al. (2008). The synthesis and microbiological activity of 2-mercapto-4-methoxypyridine-3-carbonitrile derivative. HETEROCYCLES, 75(11), 2727-2736. [Link]

  • Nishikawa, K., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 56(23), 9675-9687. [Link]

  • Prachayasittikul, S., et al. (2011). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 46(2), 625-633. [Link]

  • Sławiński, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(21), 7356. [Link]

  • Szafrański, K., et al. (2015). Synthesis and anticancer activity of thiosubstituted purines. Medicinal Chemistry Research, 24(9), 3466-3475. [Link]

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  • Vilar, S., et al. (2014). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[1][6][7]riazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 57(13), 5645-5658. [Link]

  • Voisin-Chiret, A. S., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(11), 1459. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Isomeric Identity in Naphthyridine Chemistry

Naphthyridines, the diazanaphthalene scaffolds, represent a cornerstone of modern medicinal chemistry and materials science.[1][2] Their rigid, planar structure and hydrogen bonding capabilities make them privileged isosteres of quinoline and naphthalene, leading to their incorporation into a vast array of biologically active compounds, from antibacterial agents to kinase inhibitors.[3][4] The core challenge, however, lies in the existence of six distinct isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—differentiated only by the position of their two nitrogen atoms. This subtle structural variance profoundly impacts their electronic properties, binding affinities, and ultimately, their function.

For the medicinal chemist synthesizing novel derivatives or the materials scientist developing new ligands, unambiguous identification of the correct isomer is not merely a matter of academic rigor; it is a prerequisite for valid, reproducible research. This guide provides a comparative framework, grounded in experimental data and first principles, for differentiating naphthyridine isomers using a suite of standard spectroscopic techniques. We will move beyond simple data reporting to explain the causal relationships between isomeric structure and spectral output, empowering researchers to make confident structural assignments.

The Foundational Principle: Symmetry and the Electronic Environment

The ability to distinguish between naphthyridine isomers spectroscopically stems from a single, fundamental concept: the position of the two nitrogen atoms dictates the molecule's overall symmetry and creates a unique electronic and magnetic environment throughout the bicyclic system. Highly symmetric isomers like 1,5- and 1,8-naphthyridine will present simpler spectra with fewer unique signals than their asymmetric counterparts like 1,6- or 1,7-naphthyridine. Each spectroscopic method detailed below is, in essence, a different lens through which we can observe the consequences of this asymmetry.

Naphthyridine_Isomers cluster_15 1,5-Naphthyridine cluster_16 1,6-Naphthyridine cluster_17 1,7-Naphthyridine cluster_18 1,8-Naphthyridine cluster_26 2,6-Naphthyridine cluster_27 2,7-Naphthyridine N15 N1 N5 N5 N16 N1 N6 N6 N17 N1 N7 N7 N18 N1 N8 N8 N26 N2 N6_2 N6 N27 N2 N7_2 N7

Caption: The six primary isomers of naphthyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful and definitive technique for isomer elucidation. The precise location of the electronegative nitrogen atoms and their lone pairs of electrons establishes a unique magnetic environment for each proton and carbon nucleus in the aromatic system.

Causality Behind the Chemical Shift:

The primary influence on the NMR spectrum is the deshielding effect of the nitrogen atoms. Nuclei closer to a nitrogen atom experience a stronger pull on their electron density, reducing the shielding from the external magnetic field. This results in a downfield shift to a higher ppm value. Protons and carbons in the α-position to a nitrogen are the most deshielded, followed by those in the γ-position. This predictable pattern is the key to assignment.

¹H NMR Comparison

The ¹H NMR spectrum provides a direct fingerprint of the isomeric scaffold. Due to symmetry, the 1,5- and 1,8-isomers will show only three and four unique proton signals, respectively, while the less symmetric isomers will exhibit six distinct signals.

IsomerH2/H8 (α)H4/H6 (α)H3/H7 (β)Other (β)
1,5-Naphthyridine ~8.99 ppm~8.99 ppm~7.64 ppm-
1,6-Naphthyridine ~9.10 ppm~9.28 ppm~7.52 ppmH3: ~7.52, H5: ~8.76, H7: ~8.28, H8: ~7.93
1,8-Naphthyridine ~9.1 ppm~9.1 ppm~7.5 ppmH4/H5: ~8.2 ppm
2,7-Naphthyridine H1/H8: ~9.2 ppm-H3/H6: ~7.7 ppmH4/H5: ~8.1 ppm

Note: Chemical shifts are approximate and can vary with solvent and substituents. Data compiled from sources.[5][6][7]

Field-Proven Insight: The protons at C2 and C7 in 1,8-naphthyridine are highly deshielded due to their position alpha to one nitrogen and peri to the other, making their chemical shift a key diagnostic marker.[8] The coupling constants are also highly informative; a large coupling constant (~8.4 Hz) is typical for ortho protons (³JHH), while smaller couplings are observed for meta (⁴JHH, ~1.7 Hz) and para (⁵JHH) relationships.[6]

¹³C NMR Comparison

The same principles apply to ¹³C NMR, with carbons directly bonded to nitrogen (C=N) appearing significantly downfield (>140 ppm).

IsomerCα (ipso to N)Cα (peri to N)Bridgehead C
1,5-Naphthyridine ~151.1 ppm-~124.3 ppm~144.0 ppm~137.4 ppm
1,8-Naphthyridine ~153 ppm-~121 ppm~137 ppm~146 ppm
2,7-Naphthyridine ~152 ppm-~120 ppm~136 ppm~149 ppm

Note: Data compiled from sources.[5][6][9]

Experimental Protocol: NMR Analysis of Naphthyridine Isomers

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 1. Weigh Sample (5-10 mg) Solvent 2. Add Deuterated Solvent (0.6-0.7 mL CDCl₃) Sample->Solvent Dissolve 3. Dissolve Completely (Vortex/Sonication) Solvent->Dissolve Transfer 4. Transfer to NMR Tube Dissolve->Transfer Tune 5. Tune & Shim Spectrometer Transfer->Tune Insert Sample H1 6. Acquire ¹H Spectrum (300-500 MHz) Tune->H1 C13 7. Acquire ¹³C Spectrum H1->C13 TwoD 8. (Optional) Acquire 2D Spectra (COSY, HSQC) C13->TwoD FT 9. Fourier Transform TwoD->FT Process FID Phase 10. Phase Correction FT->Phase Baseline 11. Baseline Correction Phase->Baseline Integrate 12. Integrate & Calibrate Baseline->Integrate

Caption: Standard workflow for NMR sample analysis.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the naphthyridine isomer into a clean, dry vial.

  • Solvation: Add approximately 0.6-0.7 mL of a deuterated solvent (CDCl₃ is a common choice for neutral compounds; DMSO-d₆ for less soluble ones).[10] Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the sample into the NMR spectrometer (300 MHz or higher is recommended). Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

  • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, more scans will be required (typically 1024 or more).

  • Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analysis: Analyze the chemical shifts, integration values, and coupling patterns to assign the structure. For complex cases, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable for definitive assignment.

Vibrational Spectroscopy (IR/Raman): The Symmetry Probe

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. According to group theory, the symmetry of a molecule dictates which vibrational modes are IR-active and which are Raman-active. For isomers with a center of inversion (like 1,5-naphthyridine in some conformations), the rule of mutual exclusion applies: vibrations that are IR-active are Raman-inactive, and vice-versa. This provides a powerful, albeit more subtle, method for differentiation.

Key Diagnostic Regions:

  • 1650-1550 cm⁻¹: C=N and C=C aromatic ring stretching vibrations. The number and precise frequencies of these bands are sensitive to the isomer's symmetry.

  • 1250-1000 cm⁻¹: In-plane C-H bending modes.

  • 900-675 cm⁻¹: Out-of-plane C-H bending modes. This region of the "fingerprint" is often highly complex and unique to each isomer.

IsomerKey IR Bands (cm⁻¹)
1,5-Naphthyridine ~1580, 1460, 810
1,8-Naphthyridine ~1590, 1450, 790

Note: Values are approximate and represent major absorptions. Data compiled from general heterocyclic IR data.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This is crucial to subtract the spectral signature of the air (CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid naphthyridine sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Analysis: The resulting spectrum will be in percent transmittance (%T) or absorbance. Analyze the frequencies of the absorption bands and compare them to known data for the different isomers.

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the energy required to promote electrons from a ground state to an excited state, primarily π → π* transitions in these aromatic systems. The specific arrangement of the nitrogen atoms alters the energy levels of the molecular orbitals, resulting in different absorption maxima (λ_max).

Comparative Analysis: The UV-Vis spectra of naphthyridine isomers typically show multiple absorption bands corresponding to different electronic transitions. While the differences can be subtle, they are often distinct enough for comparison. For example, the introduction of nitrogen atoms generally causes a hypsochromic (blue) shift compared to naphthalene, but the extent of this shift varies between isomers. Furthermore, the response of these transitions to solvent polarity (solvatochromism) can provide additional clues, as the dipole moment of each isomer is unique.[12] Some vinyl-substituted 1,8-naphthyridine derivatives have shown intramolecular charge transfer (ICT) bands that can be tuned by pH.[13]

Isomerλ_max (nm) in Ethanol
1,5-Naphthyridine ~210, 255, 305
1,8-Naphthyridine ~215, 260, 310, 320
2,6-Naphthyridine ~225, 270, 325, 335

Note: These are representative values. The exact λ_max and molar absorptivity (ε) are highly dependent on the solvent and any substituents.

Experimental Protocol: UV-Vis Analysis
  • Solution Preparation: Prepare a stock solution of the naphthyridine isomer in a UV-grade solvent (e.g., ethanol, acetonitrile) of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically 1-10 µM) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).

  • Cuvette Preparation: Use a matched pair of quartz cuvettes (glass absorbs in the UV range). Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.

  • Blanking: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. The instrument will subtract this baseline from the sample measurement.

  • Sample Measurement: Replace the blank with the sample cuvette and acquire the absorption spectrum over the desired range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

Mass Spectrometry (MS): Fragmentation as a Fingerprint

While all naphthyridine isomers have an identical molecular weight (130.15 g/mol ), their behavior under ionization conditions in a mass spectrometer can differ. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, but the fragmentation pattern from techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID) can serve as an isomeric fingerprint.

Fragmentation Pathway: The primary fragmentation pathway for the naphthyridine molecular ion (m/z 130) involves the sequential loss of neutral molecules like hydrogen cyanide (HCN, 27 Da).[5]

  • [M]⁺˙ → [M - HCN]⁺˙ → [M - 2HCN]⁺˙

  • m/z 130 → m/z 103 → m/z 76

The key to differentiation lies in the relative intensities of these fragment ions. The stability of the radical cation formed after the initial loss of HCN will depend on the original positions of the nitrogen atoms, influencing the likelihood of that fragmentation event. An isomer that can form a more stable [M - HCN]⁺˙ fragment will show a more intense peak at m/z 103 relative to the molecular ion peak.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution (approx. 1-10 µg/mL) of the sample in a solvent suitable for electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Tuning: Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the molecular ion ([M+H]⁺ at m/z 131).

  • MS Scan: Acquire a full scan mass spectrum to confirm the molecular weight.

  • MS/MS Scan (for fragmentation): Select the [M+H]⁺ ion as the precursor and perform a product ion scan (MS/MS). In this experiment, the selected ions are fragmented by collision with an inert gas (e.g., argon), and the resulting fragment ions are detected.

  • Analysis: Compare the resulting fragmentation pattern (the m/z values and relative intensities of the fragment ions) with those of known isomeric standards.

Conclusion and Best Practices

Unambiguous structural elucidation of naphthyridine isomers is critical for advancing drug discovery and materials science. While each spectroscopic technique provides valuable clues, a multi-faceted approach yields the most confident assignments.

  • Primary Tool: NMR (¹H and ¹³C) is the gold standard. Its ability to resolve every unique proton and carbon, combined with through-bond coupling information, provides a definitive and information-rich fingerprint that can almost always distinguish all six isomers.

  • Confirmatory Techniques: IR, UV-Vis, and MS serve as excellent and rapid confirmatory tools. A discrepancy in an IR fingerprint region or a significant shift in a UV-Vis λ_max can immediately flag a potential isomeric misassignment. Mass spectrometry fragmentation patterns provide a final layer of structural validation.

By understanding the causal links between isomeric structure and spectral output, and by applying the robust experimental protocols outlined in this guide, researchers can ensure the scientific integrity of their work and accelerate the pace of innovation in the rich field of naphthyridine chemistry.

References

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). Indian Journal of Heterocyclic Chemistry. [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). RSC Medicinal Chemistry. [Link]

  • Spectral Characteristics of 2,7-Naphthyridines. (2000). Molecules. [Link]

  • Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. (2024). Organometallics. [Link]

  • Paudler, W. W., & Kress, T. J. (2007). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Selas, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. (2022). International Journal of Molecular Sciences. [Link]

  • Molecular Recognition Studies on Naphthyridine Derivatives. (2009). Molecules. [Link]

  • Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. (2010). Inorganic Chemistry. [Link]

  • Masdeu, C., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. [Link]

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (2023). Organic & Biomolecular Chemistry. [Link]

  • Shimanouchi, T. (1972). Tables of molecular vibrational frequencies, consolidated volume I. NIST. [Link]

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A Comparative Biological Evaluation of Novel Morpholinopyrimidine-5-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Preclinical Potential

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of targeted therapies, particularly in oncology and inflammatory diseases. The morpholinopyrimidine-5-carbonitrile core represents a promising evolution of this privileged structure, demonstrating potent and often multi-targeted inhibitory activity against key signaling pathways implicated in pathogenesis. This guide provides a comprehensive biological evaluation of this novel class of derivatives, offering a comparative analysis against established clinical alternatives. We will delve into their efficacy, mechanism of action, and preclinical--relevant data, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Morpholinopyrimidine-5-Carbonitrile Derivatives

The morpholinopyrimidine-5-carbonitrile scaffold has emerged as a versatile platform for designing potent kinase inhibitors. The morpholine group is a well-established pharmacophore in kinase inhibition, often forming crucial hydrogen bonds within the ATP-binding pocket of the target kinase. The pyrimidine core serves as a rigid and synthetically tractable framework, while the carbonitrile group can contribute to binding affinity and modulate physicochemical properties.

Recent research has highlighted the potential of these derivatives to target several critical signaling nodes, including:

  • PI3K/mTOR Pathway: This pathway is one of the most frequently dysregulated signaling cascades in human cancers, controlling cell growth, proliferation, and survival.[1]

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • EGFR Signaling: The Epidermal Growth Factor Receptor is a well-validated target in non-small cell lung cancer and other epithelial tumors.

  • Inflammatory Pathways (COX-2/iNOS): Cyclooxygenase-2 and inducible nitric oxide synthase are key enzymes in the inflammatory response, and their inhibition is a major strategy for treating inflammatory disorders.

This guide will compare the performance of novel morpholinopyrimidine-5-carbonitrile derivatives against current standards of care in these therapeutic areas, providing a clear perspective on their potential advantages and liabilities.

Comparative Efficacy Analysis

A direct comparison of the biological activity of novel compounds against established drugs is essential for evaluating their therapeutic potential. The following tables summarize the in vitro efficacy of representative morpholinopyrimidine-5-carbonitrile derivatives against relevant cancer cell lines and kinase targets, benchmarked against standard-of-care inhibitors.

Anticancer Activity: PI3K/mTOR Inhibition

The PI3K/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[1] Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed as dual PI3K/mTOR inhibitors.[2]

Compound/DrugTarget(s)Cell LineIC₅₀ (µM)Reference
Compound 12b PI3Kα/β/δ, mTORLeukemia (SR)0.10 ± 0.01[2]
Compound 12d PI3Kα/β/δ, mTORLeukemia (SR)0.09 ± 0.01[2]
Alpelisib PI3KαBreast Cancer (MCF-7)~0.225[3]
LY294002 (Reference)Pan-PI3KVarious~1-25[2]
Afinitor (Everolimus) mTORVariousnM range[2]

Note: Direct comparison of IC₅₀ values should be interpreted with caution due to potential variations in experimental conditions between studies.

As shown in the table, compounds 12b and 12d exhibit potent single-digit nanomolar to low micromolar activity against the leukemia SR cell line, indicating strong anti-proliferative effects.[2] Their dual inhibition of both PI3K and mTOR is a desirable characteristic, as it can lead to a more complete blockade of the pathway and potentially overcome resistance mechanisms.

Anticancer Activity: EGFR Inhibition

Mutations in the EGFR gene are key drivers in a subset of non-small cell lung cancers (NSCLC). Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that is effective against both sensitizing and resistance mutations.[2]

Compound/DrugTarget(s)Cell LineIC₅₀ (µM)Reference
Compound 10b EGFRLung Cancer (A549)5.85[4]
Osimertinib EGFRLung Cancer (A549)~3[5]
Erlotinib (Reference)EGFRLung Cancer (A549)>10[4]

Compound 10b shows promising activity against the A549 lung cancer cell line, with an IC₅₀ value comparable to the established drug, Osimertinib.[4][5] This suggests that the morpholinopyrimidine-5-carbonitrile scaffold can be effectively tailored to target EGFR.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases. COX-2 and iNOS are important targets for anti-inflammatory drugs.

Compound/DrugTarget(s)AssayIC₅₀ (µM)Reference
Compound V4 iNOS, COX-2NO Production (RAW 264.7)Not specified, but significant inhibition[6]
Compound V8 iNOS, COX-2NO Production (RAW 264.7)Not specified, but significant inhibition[6]
Celecoxib COX-2COX-2 InhibitionnM range[7]

Compounds V4 and V8 have been shown to significantly inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells, indicating potent anti-inflammatory effects.[6] They also reduce the expression of both iNOS and COX-2.[6] While direct IC₅₀ comparisons with celecoxib are not available from the provided references, the data suggests that these novel derivatives are promising candidates for the development of new anti-inflammatory agents.

Mechanistic Insights and Cellular Effects

Beyond simple cytotoxicity, a thorough biological evaluation requires an understanding of how a compound affects cellular processes.

Induction of Apoptosis

A key mechanism of action for many successful anticancer drugs is the induction of programmed cell death, or apoptosis. The Annexin V assay is a standard method for detecting early-stage apoptosis. Studies have shown that morpholinopyrimidine-5-carbonitrile derivatives, such as compounds 12b and 12d , effectively induce apoptosis in cancer cells.[2] This is a critical attribute for an anticancer agent, as it leads to the elimination of tumor cells.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Flow cytometry analysis of DNA content can reveal at which phase of the cell cycle a compound exerts its effects. For example, some morpholinopyrimidine-5-carbonitrile derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[2]

G2_M_Arrest cluster_checkpoint G2/M Checkpoint cluster_drug_effect Drug Action G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 G2_M DNA Damage Checkpoint G2->G2_M M M Phase (Mitosis) M->G1 G2_M->M Arrest Arrest Drug Morpholinopyrimidine Derivative Drug->G2_M MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Compound Start->Treatment Incubate1 Incubate 48-72h Treatment->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate 4h Add_MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Kinase Inhibition: HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity and screening for inhibitors.

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase, a biotinylated substrate, and the test compound.

  • Initiate Reaction: Add ATP to start the enzymatic reaction and incubate at room temperature.

  • Detection: Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Incubation: Incubate for 1 hour at room temperature.

  • HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and IC₅₀ values.

HTRF_Kinase_Assay Kinase {Kinase | + ATP} PhosphoSubstrate Phospho-Substrate-Biotin Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate-Biotin Substrate->PhosphoSubstrate Inhibitor {Inhibitor} Inhibitor->Kinase Inhibition Detection Detection Reagents Eu-Ab SA-XL665 PhosphoSubstrate->Detection:Eu Ab Binding PhosphoSubstrate->Detection:SA Biotin-SA Binding FRET FRET Signal Detection->FRET Excitation at 337 nm Emission at 665 nm

Caption: Principle of the HTRF kinase inhibition assay.

Conclusion and Future Directions

Novel morpholinopyrimidine-5-carbonitrile derivatives represent a promising class of multi-targeted kinase inhibitors with significant potential in both oncology and anti-inflammatory applications. In vitro data demonstrates that these compounds can exhibit potency comparable or superior to existing standard-of-care drugs. Their ability to induce apoptosis and cause cell cycle arrest further strengthens their profile as potential anticancer agents.

However, the journey from a promising scaffold to a clinically approved drug is long and fraught with challenges. The next critical steps in the evaluation of these derivatives will be:

  • Comprehensive Preclinical ADME/Tox Studies: Rigorous in vivo pharmacokinetic and toxicology studies are required to assess the safety and drug-like properties of these compounds.

  • In Vivo Efficacy Models: Demonstrating efficacy in relevant animal models of cancer or inflammation is essential.

  • Selectivity Profiling: A broad kinase panel screening will be necessary to understand the selectivity profile of these compounds and to identify potential off-target effects.

  • Structure-Activity Relationship (SAR) Optimization: Further medicinal chemistry efforts to optimize potency, selectivity, and ADME properties will be crucial.

References

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A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 2-Sulfanylpyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable results. 2-Sulfanylpyridine-4-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry, is no exception.[1][2][3] Its utility as a precursor in the synthesis of pharmacologically active agents necessitates a rigorous and multi-faceted approach to purity assessment.[4] Impurities, whether unreacted starting materials, byproducts, or degradation products, can confound biological assays and compromise therapeutic efficacy and safety.

This guide provides an in-depth comparison of orthogonal analytical techniques for characterizing the purity of this compound. We move beyond simple protocols to explain the scientific rationale behind method selection, enabling you to build a self-validating system for quality control that ensures the integrity of your research.

The Analytical Challenge: Understanding the Molecule

This compound (MW: 136.17 g/mol ) presents unique analytical considerations due to its structure.[5] The presence of a polar nitrile group and the thiol/thione tautomerism of the 2-mercaptopyridine moiety dictates the choice of appropriate analytical methods.[6][7] The potential for oxidation to the corresponding disulfide is a primary concern and a critical impurity to monitor. Our analytical strategy must be designed to separate and quantify the target compound from these and other potential contaminants.

Comparative Analysis of Purity Assessment Techniques

A robust purity assessment relies on the principle of orthogonality—using multiple, distinct analytical methods whose potential blind spots do not overlap. Here, we compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (CHNS).

Technique Principle Primary Information Gained Advantages Limitations
HPLC Differential partitioning between a stationary and mobile phase.Quantitative purity (% area), detection of non-volatile impurities.High sensitivity, excellent for quantitation, adaptable for polar molecules.Requires method development, may not identify co-eluting peaks without a mass spectrometer.
GC-MS Separation by boiling point/polarity followed by mass-based detection.Identification of volatile impurities, structural information from mass fragmentation.High separation efficiency, definitive identification of known impurities via mass spectra.Potential for thermal degradation of the analyte; may require derivatization.[8][9]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, identification and quantification of impurities with unique signals.Provides detailed structural information, inherently quantitative with a proper standard.Lower sensitivity compared to HPLC/GC-MS, complex mixtures can be difficult to interpret.
Elemental Analysis Combustion of the sample to determine elemental composition.Confirmation of empirical formula (C, H, N, S percentages).Fundamental check of elemental composition, confirms overall purity.[10][11]Insensitive to impurities with the same empirical formula (isomers), requires high sample purity for accuracy.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

For a polar molecule like this compound, standard reversed-phase (RP) HPLC on a C18 column can be challenging, often leading to poor retention. Therefore, we compare two specialized HPLC approaches.

Method 1: Reversed-Phase HPLC with a Polar-Embedded Column

Causality: A polar-embedded stationary phase contains polar groups (e.g., carbamates) integrated into the alkyl chains. This modification alters the selectivity and allows for the use of highly aqueous mobile phases without phase collapse, enhancing the retention of polar analytes like our target compound.[12] This provides a good balance of hydrophobic and polar interactions for superior peak shape and resolution.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC is an ideal alternative for highly polar compounds. It employs a polar stationary phase (e.g., bare silica or amide-bonded) and a mobile phase with a high concentration of an organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for compounds that are unretained in reversed-phase.[12]

Experimental Protocol: HPLC Purity Assessment

This protocol details the more common polar-embedded RP-HPLC approach.

  • Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column temperature controller.

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 (e.g., Waters SunFire C18, Agilent Polaris C18-A), 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a 50:50 (v/v) acetonitrile:water mixture to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Data Presentation: HPLC
Peak ID Retention Time (min) Area (%) Identity
18.2199.6This compound
211.540.25Disulfide Impurity
32.450.15Unidentified Polar Impurity

II. Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. However, the thiol group in our analyte can be reactive and thermally labile.[13][14]

Expertise & Causality: Direct injection of thiols can lead to peak tailing and degradation. While derivatization (e.g., silylation) is an option, a more direct approach is to use a modern, highly inert column and a fast oven ramp to minimize on-column reactions. Coupling the GC to a mass spectrometer allows for the definitive identification of impurities based on their mass fragmentation patterns. For enhanced specificity for sulfur-containing impurities, a sulfur chemiluminescence detector (SCD) can be used in parallel.[15][16][17]

Experimental Protocol: GC-MS Purity Assessment
  • Instrumentation: GC system with a mass selective detector (MSD).

  • Chromatographic Conditions:

    • Column: Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min.

    • MSD Transfer Line: 280 °C.

    • MS Ion Source: 230 °C.

    • MS Quadrupole: 150 °C.

    • Scan Range: 35-350 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

III. NMR Spectroscopy: The Gold Standard for Structural Confirmation

NMR provides an unambiguous structural fingerprint of the molecule and is one of the most powerful techniques for identifying and quantifying impurities without the need for reference standards for every impurity.

Expertise & Causality: For this compound, ¹H NMR will show characteristic signals for the three protons on the pyridine ring. The thiol proton may be broad or exchangeable. ¹³C NMR will confirm the number of unique carbons. The presence of an impurity, such as the oxidized disulfide, will result in a distinct set of NMR signals with different chemical shifts, allowing for its detection and quantification by integrating the respective peaks.

Expected NMR Data
  • ¹H NMR (500 MHz, DMSO-d₆): The spectrum is expected to show three signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. A broad singlet for the SH proton may also be visible at higher ppm values.[18]

  • ¹³C NMR (126 MHz, DMSO-d₆): Six distinct carbon signals are expected, including the nitrile carbon (approx. 118 ppm) and the thione carbon (approx. 175 ppm).[7][19]

Data Presentation: NMR
Nucleus Expected Chemical Shift (ppm) - Target Compound Expected Chemical Shift (ppm) - Disulfide Impurity
¹H~7.2 (dd), ~7.8 (d), ~8.4 (d), ~13.5 (br s, SH)Altered shifts for all aromatic protons.
¹³C~118 (CN), ~120-145 (Ar-C), ~175 (C=S)Altered shifts for all aromatic carbons.

IV. Elemental Analysis: The Fundamental Purity Check

Elemental analysis provides the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS). This fundamental technique validates the empirical formula of the synthesized compound.

Trustworthiness: A synthesized compound is considered pure if the experimentally determined percentages are within ±0.4% of the theoretical values.[20] A significant deviation points to the presence of impurities, such as residual solvents or inorganic salts.[21][22]

Theoretical vs. Experimental Data

Formula: C₆H₄N₂S

Element Theoretical Mass % Experimental Mass % (Example) Deviation
C52.9252.85-0.07%
H2.962.99+0.03%
N20.5720.51-0.06%
S23.5523.45-0.10%

The close correlation in this example supports the high purity of the sample.

Visualizing the Workflow: A Systematic Approach

A structured workflow ensures that all aspects of purity are assessed logically. The results from each technique should be cross-verified to build a comprehensive and trustworthy purity profile.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analytical Methods cluster_results Data Interpretation & Validation start Synthesized 2-Sulfanylpyridine- 4-carbonitrile prep Dissolve in appropriate solvent & filter start->prep hplc HPLC (Quantitative Purity) prep->hplc gcms GC-MS (Volatile Impurities) prep->gcms nmr NMR Spectroscopy (Structural Confirmation) prep->nmr ea Elemental Analysis (Empirical Formula) prep->ea report Final Purity Report >99.5%? hplc->report gcms->report nmr->report ea->report

Caption: General workflow for the comprehensive purity assessment of a synthesized compound.

Conclusion: An Integrated, Self-Validating System

Assessing the purity of synthesized this compound is not a task for a single technique. True confidence in product quality comes from an integrated, orthogonal approach. HPLC provides the primary quantitative assessment, GC-MS identifies volatile impurities, NMR offers definitive structural confirmation, and elemental analysis validates the fundamental composition. By understanding the causality behind each method and cross-validating the results, researchers can establish a self-validating system that guarantees the integrity of their compound and the reliability of their subsequent research.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyridine Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Precision for Pyridine Carbonitriles

Pyridine carbonitriles represent a vital class of heterocyclic compounds, frequently serving as key starting materials and intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their structural diversity, arising from the positional isomerism of the amino and cyano groups on the pyridine ring, directly influences their chemical reactivity and potential biological activity.[1] Given their importance, the analytical methods used to assess their purity, stability, and concentration must be robust, reliable, and fit for purpose. The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[2]

This guide moves beyond a simple recitation of validation steps. It provides an in-depth comparative analysis of the primary analytical techniques employed for pyridine carbonitriles—HPLC, UPLC, and GC-MS. More importantly, it establishes a framework for the cross-validation of these methods. Cross-validation, or method transfer, is the documented process of verifying that an analytical method performs equivalently when used under different circumstances. This becomes critical when a method is transferred between laboratories, when an older HPLC method is modernized to a more efficient UPLC platform, or when a secondary method is established for backup testing.

Our focus here is on the causality behind methodological choices, ensuring that every protocol is a self-validating system, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Pillar 1: The Foundation – Principles of Analytical Method Validation

Before comparing techniques, we must establish the bedrock of analytical science: method validation. The ICH Q2(R1) guideline provides a harmonized framework for the validation of analytical procedures.[3] This framework ensures that a method is capable of producing data that is not only accurate and precise but also consistently reliable.

The core parameters of validation are not a mere checklist; they are an interconnected system designed to prove a method's reliability. For instance, without specificity, accuracy is meaningless, as one might be accurately measuring a combination of the analyte and an impurity.

Validation_Parameters cluster_performance Core Performance Metrics cluster_application Application & Limits cluster_reliability Reliability & Transferability Accuracy Accuracy (Closeness to True Value) Range Range (Reliable Interval) Accuracy->Range Precision Precision (Repeatability & Intermediate) Precision->Range Required across Specificity Specificity (Signal from Analyte Only) Specificity->Accuracy Prerequisite for LOQ Limit of Quantitation (LOQ) (How much is there?) Specificity->LOQ Linearity Linearity (Proportional Response) Linearity->Range Defines LOD Limit of Detection (LOD) (Is it there?) LOD->LOQ Determines Robustness Robustness (Resilience to Small Changes) SystemSuitability System Suitability (Pre-run System Check) Robustness->SystemSuitability Informs parameters for SystemSuitability->Accuracy Ensures conditions for SystemSuitability->Precision Ensures conditions for

Caption: Interrelationship of core analytical validation parameters per ICH Q2(R1).

Deconstructing the "Why": Causality in Validation
  • Specificity: This is paramount for pyridine carbonitriles, which are often part of complex reaction mixtures containing starting materials, by-products, and positional isomers. A specific method guarantees that the analytical signal is unequivocally from the target analyte, preventing artificially inflated purity or assay results.

  • Accuracy & Precision: Accuracy reflects how close a measurement is to the true value, while precision describes the scatter between repeated measurements. In drug development, imprecise but accurate results are unreliable, while precise but inaccurate results are consistently wrong. Both are required to ensure patient safety and product efficacy.

  • Linearity & Range: Linearity demonstrates a proportional relationship between analyte concentration and instrument response. The range is the interval over which this relationship is established to be accurate, precise, and linear.[2] For an API assay, this range is typically 80-120% of the target concentration, ensuring the method is reliable even with minor process variations.[4]

  • Robustness: This parameter is the bridge to cross-validation. By intentionally varying method parameters (e.g., pH of the mobile phase, column temperature), we assess the method's resilience. A robust method is less likely to fail during transfer to a different lab or instrument, where minor variations are inevitable.

Validation Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To ensure the signal is from the analyte only.Peak purity > 0.995 (PDA), baseline resolution > 2.0 from nearest peak.
Linearity To demonstrate a proportional response to concentration.Coefficient of determination (r²) ≥ 0.999.
Range To define the interval of reliable quantification.80% to 120% of the nominal concentration.[4]
Accuracy To determine the closeness of results to the true value.98.0% to 102.0% recovery for API.
Precision (Repeatability) To show agreement between multiple measurements of the same sample.Relative Standard Deviation (RSD) ≤ 1.0%.[5]
Precision (Intermediate) To assess within-lab variations (different days, analysts, equipment).RSD ≤ 2.0%.[5]
Robustness To measure the method's capacity to remain unaffected by small variations.System suitability parameters must pass under all varied conditions.
Limit of Quantitation (LOQ) The lowest amount that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.

Pillar 2: A Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is a balance of performance, sample characteristics, and intended purpose. For pyridine carbonitriles, the selection primarily revolves around liquid and gas chromatography.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC has long been the cornerstone of pharmaceutical quality control due to its versatility and robustness.[6] For polar, nitrogen-containing heterocycles like pyridine carbonitriles, Reverse-Phase HPLC (RP-HPLC) is the most common approach.

  • Causality of Choices: A C18 column is typically the first choice due to its broad applicability. However, the basic nature of the pyridine nitrogen can cause peak tailing on older silica-based columns due to interaction with residual acidic silanols. This is mitigated by using a buffered mobile phase (e.g., ammonium acetate) to maintain a consistent pH and suppress silanol activity, or by using modern, end-capped columns.

  • Strengths: Highly robust, widely available, lower operational cost compared to UPLC, and a vast library of established methods.

  • Limitations: Longer analysis times (typically 15-30 minutes), higher solvent consumption, and lower peak resolution and sensitivity compared to UPLC.[7]

Ultra-Performance Liquid Chromatography (UPLC): The High-Efficiency Sprinter

UPLC is a significant evolution of HPLC, utilizing columns packed with sub-2 µm particles. This technology operates at much higher pressures (up to 15,000 psi) to achieve dramatic gains in performance.[7][8]

  • Causality of Performance: The van Deemter equation in chromatography describes the relationship between linear velocity and plate height (efficiency). By using smaller particles, UPLC systems minimize the "A" (eddy diffusion) and "C" (mass transfer) terms of this equation, leading to significantly sharper and narrower peaks. This results in superior resolution and sensitivity, allowing for much faster separations without sacrificing quality.

  • Strengths: Drastically reduced analysis times (1-5 minutes), significantly improved resolution and sensitivity, and lower solvent consumption per analysis.[6][8]

  • Limitations: Higher upfront instrument cost, increased susceptibility to column plugging from "dirty" samples, and requires methods to be specifically developed or transferred for the high-pressure environment.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Specialist

GC is a powerful technique for compounds that are volatile and thermally stable.[9] When coupled with a Mass Spectrometry (MS) detector, it offers unparalleled specificity.

  • Causality of Application: GC is suitable for pyridine carbonitriles only if they can be vaporized without decomposition. Its primary advantage is in separating compounds with very similar structures but different boiling points. The MS detector then acts as a definitive identification tool by providing mass-to-charge ratio information, which is invaluable for impurity identification.

  • Strengths: Exceptional separating power for volatile compounds and definitive peak identification with MS.

  • Limitations: Not applicable to non-volatile or thermally labile compounds. High temperatures in the GC inlet can sometimes cause degradation of pyridine derivatives.[10]

Head-to-Head Technique Comparison
Parameter HPLC UPLC GC-MS
Principle Liquid-solid partitioningLiquid-solid partitioning (high pressure)Gas-solid partitioning
Typical Run Time 15 - 30 min1 - 5 min10 - 40 min
Resolution GoodExcellentExcellent (for volatile isomers)
Sensitivity GoodExcellentExcellent (with MS)
Applicability Broad (non-volatile, polar compounds)Broad (same as HPLC)Volatile, thermally stable compounds
Solvent Consumption HighLowVery Low
Instrument Cost ModerateHighHigh
Best For... Routine QC, robust assaysHigh-throughput screening, complex mixtures, fast QCImpurity ID, volatile analyte analysis

Pillar 3: The Cross-Validation Workflow in Practice – From HPLC to UPLC

Modernizing a validated HPLC method to a UPLC method is a common goal to increase laboratory throughput. This transfer is not a simple re-run; it is a formal cross-validation process governed by principles outlined in pharmacopeial chapters like USP <621> on Chromatography.[11][12] This chapter provides allowable adjustments to chromatographic methods that do not require full revalidation.

The goal is to prove that the new UPLC method yields equivalent results to the original HPLC method.

Cross_Validation_Workflow Start Start: Validated HPLC Method Define 1. Define Scope & Acceptance Criteria (e.g., Assay difference < 2.0%) Start->Define Adjust 2. Adjust Method per USP <621> (Scale flow rate, gradient, injection vol.) Define->Adjust Select 3. Select Samples (≥3 lots, including OOS/limit samples if available) Adjust->Select Execute 4. Execute Analysis (Run samples on both HPLC and UPLC systems) Select->Execute Compare 5. Statistical Comparison (Paired t-test, % Difference, Bland-Altman) Execute->Compare Doc 6. Document Results (Method Transfer Report) Compare->Doc End End: Validated & Cross-Validated UPLC Method Doc->End

Caption: A typical workflow for cross-validating an HPLC method to a UPLC method.

Experimental Protocol: Cross-Validation of an Assay Method

This protocol outlines the steps to cross-validate an assay method for "Pyridine-3-carbonitrile" being transferred from an HPLC to a UPLC system.

1. Objective and Acceptance Criteria

  • Objective: To demonstrate the equivalence of the UPLC method to the validated HPLC method for the assay of Pyridine-3-carbonitrile.

  • Acceptance Criteria: The percentage difference between the average assay results obtained by the HPLC and UPLC methods for any single lot must be ≤ 2.0% . The 95% confidence interval for the mean difference across all lots must contain zero.

2. Original Validated HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 70:30 (v/v) 20mM Ammonium Acetate pH 5.0 : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 265 nm

  • Run Time: 15 min

3. Transferred UPLC Method (Adjusted per USP <621>)

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Rationale for Adjustment: To maintain a constant linear velocity, the flow rate must be scaled down proportionally to the square of the column diameter ratio: (2.1²/4.6²) x 1.0 mL/min ≈ 0.21 mL/min.

  • Mobile Phase: 70:30 (v/v) 20mM Ammonium Acetate pH 5.0 : Acetonitrile

  • Flow Rate: 0.25 mL/min (A slightly higher flow is often used in practice for better performance on UPLC systems)

  • Injection Volume: Scaled down by column volume: (2.1²x50)/(4.6²x150) x 10 µL ≈ 0.7 µL. Use 1.0 µL.

  • Detection: UV at 265 nm

  • Run Time: ~3 min

4. Execution

  • Select three different lots of Pyridine-3-carbonitrile raw material.

  • Prepare solutions for each lot in triplicate according to the method's standard concentration.

  • System Suitability: Before analysis on each system, perform a system suitability check (e.g., five replicate injections of the standard). The RSD for peak area and retention time must be ≤ 1.0%.

  • Analysis: Analyze the three preparations from all three lots on both the HPLC and UPLC systems.

5. Data Comparison and Results

The results are tabulated to allow for a direct comparison.

Lot Number HPLC Avg. Assay (%) UPLC Avg. Assay (%) % Difference Pass/Fail
PCN-Lot-00199.599.70.20Pass
PCN-Lot-00299.899.6-0.20Pass
PCN-Lot-003100.1100.30.20Pass
Statistical Analysis --Mean Diff: 0.067Pass
(Paired t-test, p-value) --p = 0.45 (No significant difference)

This self-validating process, with its pre-defined criteria and integrated system suitability checks, provides a high degree of confidence that the new UPLC method is equivalent to the original HPLC method.

Conclusion: Selecting the Right Tool and Ensuring Its Integrity

The robust analysis of pyridine carbonitriles is a non-negotiable aspect of pharmaceutical development and manufacturing. While HPLC remains a reliable workhorse, UPLC offers significant advantages in speed and efficiency, making it an ideal candidate for method modernization. GC-MS retains its crucial role for specific applications involving volatile impurities.

The choice of technology is only the first step. A rigorous validation, grounded in the principles of ICH Q2(R1), is essential to establish a method's reliability. Furthermore, when methods are updated or transferred, a systematic cross-validation process, guided by frameworks like USP <621>, is the only way to ensure data integrity and maintain regulatory compliance. This commitment to analytical excellence ensures that the data generated is scientifically sound, trustworthy, and ultimately, protective of public health.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.